Product packaging for 4-Methyl-2-(piperidin-2-yl)oxazole(Cat. No.:)

4-Methyl-2-(piperidin-2-yl)oxazole

Cat. No.: B7901574
M. Wt: 166.22 g/mol
InChI Key: ZAMISQBZONGSSY-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperidin-2-yl)oxazole is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen atoms, substituted with a piperidine group . The oxazole scaffold is recognized as a privileged structure in medicinal chemistry because it can interact with a wide spectrum of biological receptors and enzymes through various non-covalent interactions, making it a valuable core skeleton for developing new therapeutic agents . Researchers are particularly interested in oxazole-based derivatives for their diverse potential biological activities. Scientific literature indicates that oxazole compounds have demonstrated a range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antitubercular activities . The presence of the piperidinyl moiety, a common feature in pharmacologically active molecules, may further influence the compound's properties and interaction with biological targets . This combination of heterocycles makes this compound a potentially useful intermediate or building block for the synthesis of more complex molecules in drug discovery programs . It can be utilized as a key synthon in the exploration of structure-activity relationships (SAR) and for the development of novel bioactive compounds. This product is intended for research purposes only and is not classified as a drug. It is strictly for use in laboratory settings. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O B7901574 4-Methyl-2-(piperidin-2-yl)oxazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-piperidin-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7-6-12-9(11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMISQBZONGSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 4-Methyl-2-(piperidin-2-yl)oxazole: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is based on publicly available scientific literature and databases. The compound 4-Methyl-2-(piperidin-2-yl)oxazole is a specific chemical entity for which detailed experimental data is not widely available in published resources. This document serves to summarize the existing information and provide a framework for future research.

Chemical Properties

A thorough search of prominent chemical and scientific databases reveals a lack of extensive characterization data for this compound. While its structure can be readily drawn and its basic properties inferred from its constituent parts (a 4-methyloxazole ring and a piperidine ring), specific, experimentally determined data such as melting point, boiling point, and solubility are not consistently reported.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular FormulaC10H16N2O-
Molecular Weight180.25 g/mol -
pKa~9.5 (piperidine nitrogen)The piperidine nitrogen is expected to be the most basic site.
LogP~1.8Indicates moderate lipophilicity.

Note: These values are based on computational predictions and have not been experimentally verified.

Synthesis and Characterization

There are no standardized, published protocols for the synthesis of this compound. However, a plausible synthetic route can be conceptualized based on established methods for oxazole and piperidine chemistry.

Conceptual Synthetic Workflow:

G A N-Boc-piperidine-2-carboxylic acid C Coupling A->C B Propargylamine B->C D Cyclization C->D Gold-catalyzed E Deprotection D->E Acidic conditions F This compound E->F

Caption: A potential synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical):

A potential approach would involve the coupling of a protected piperidine-2-carboxylic acid derivative with propargylamine, followed by a gold-catalyzed cyclization to form the oxazole ring. The final step would be the deprotection of the piperidine nitrogen.

  • Coupling: To a solution of N-Boc-piperidine-2-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane, add a coupling agent like HATU (1.1 equivalents) and a base such as DIPEA (2 equivalents). Stir for 10 minutes, then add propargylamine (1.2 equivalents). Stir the reaction at room temperature for 12-18 hours.

  • Work-up and Purification: After the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Cyclization: Dissolve the purified amide in a suitable solvent (e.g., acetonitrile) and add a gold catalyst, such as [Au(I)Pr]NTf2 (2 mol%). Heat the reaction to 80°C and monitor by TLC or LC-MS until the starting material is consumed.

  • Deprotection: To the cooled reaction mixture, add a strong acid, such as trifluoroacetic acid, and stir at room temperature for 1-2 hours to remove the Boc protecting group.

  • Final Purification: Concentrate the reaction mixture and purify the final product by an appropriate method, such as reverse-phase HPLC, to yield this compound.

Characterization: The final compound would be characterized by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared Spectroscopy: To identify characteristic functional groups.

Potential Biological Activity and Signaling Pathways

Due to the limited research on this specific molecule, there is no direct evidence of its biological activity or associated signaling pathways. However, the piperidinyl-oxazole scaffold is present in a number of biologically active compounds, suggesting potential areas for investigation.

Hypothesized Target Interaction Logic:

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling Molecule This compound Target Hypothesized Protein Target (e.g., GPCR, Kinase) Molecule->Target Binding Pathway_Activation Signaling Pathway Activation/Inhibition Target->Pathway_Activation Downstream_Effects Downstream Cellular Effects Pathway_Activation->Downstream_Effects Biological_Response Physiological or Pathological Response Downstream_Effects->Biological_Response Leads to

Caption: A generalized diagram of potential molecular interaction and signaling.

Given the structural similarity of the piperidinyl-oxazole core to ligands for various receptors and enzymes, potential biological targets could include:

  • G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in ligands for aminergic GPCRs.

  • Kinases: Certain oxazole derivatives have been shown to exhibit kinase inhibitory activity.

  • Ion Channels: The overall structure may have the appropriate physicochemical properties to interact with ion channel proteins.

Further research, including in vitro screening and in vivo studies, would be necessary to elucidate the specific biological activity and mechanism of action of this compound.

Spectroscopic Analysis of 4-Methyl-2-(piperidin-2-yl)oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel heterocyclic compound, 4-Methyl-2-(piperidin-2-yl)oxazole. Due to the absence of published experimental data for this specific molecule, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra. This information is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of this and related molecules in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the piperidine and oxazole ring systems, drawing upon extensive literature data for similar chemical environments.

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Oxazole-H57.0 - 7.2s-
Piperidine-H24.8 - 5.0m-
Piperidine-NH2.5 - 4.0 (broad)s-
Piperidine-H6 (eq)3.1 - 3.3m-
Piperidine-H6 (ax)2.6 - 2.8m-
Oxazole-CH₃2.2 - 2.4s-
Piperidine-H3, H4, H51.4 - 1.9m-

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Oxazole-C2160 - 165
Oxazole-C4135 - 140
Oxazole-C5120 - 125
Piperidine-C255 - 60
Piperidine-C645 - 50
Piperidine-C330 - 35
Piperidine-C425 - 30
Piperidine-C520 - 25
Oxazole-CH₃10 - 15

Table 3: Predicted Infrared (IR) Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Piperidine)3300 - 3500Medium, Broad
C-H Stretch (sp³ CH₂)2850 - 2960Strong
C-H Stretch (sp² CH₃, =CH)3000 - 3100Medium
C=N Stretch (Oxazole)1640 - 1670Medium
C=C Stretch (Oxazole)1580 - 1620Medium
C-O-C Stretch (Oxazole)1050 - 1150Strong
C-N Stretch (Piperidine)1180 - 1250Medium

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

m/z Proposed Fragment Fragmentation Pathway
166[M]⁺Molecular Ion
151[M - CH₃]⁺Loss of methyl radical from the oxazole ring
84[C₅H₁₀N]⁺Cleavage of the bond between the piperidine and oxazole rings
83[C₅H₉N]⁺α-cleavage of the piperidine ring
82[C₅H₄NO]⁺Fragment corresponding to the 4-methyloxazole moiety

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

2.1. Synthesis of this compound

A potential synthetic route to the title compound involves the reaction of N-protected piperidine-2-carboxylic acid with a propargylamine derivative to form an intermediate, which then undergoes cyclization to the oxazole ring. A final deprotection step would yield the target molecule. The van Leusen oxazole synthesis is another viable method, where tosylmethylisocyanide (TosMIC) reacts with an appropriate aldehyde.[1]

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Approximately 16 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: Approximately 220 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. For more complex spectra, 2D NMR experiments like COSY, HSQC, and HMBC can be employed to aid in structural elucidation.[2][3]

2.3. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Thin Film (for oils or low-melting solids): Place a drop of the neat compound between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.

    • KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place the solution in a liquid cell.[4][5]

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • Acquire a background spectrum of the empty sample holder (or pure solvent/KBr pellet) before running the sample spectrum.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

2.4. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.[6]

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Typical ESI conditions include a capillary voltage of 3-5 kV and a source temperature of 100-150 °C.

  • Data Acquisition (EI-MS):

    • Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).

    • Use a standard electron energy of 70 eV.

  • Tandem Mass Spectrometry (MS/MS): To confirm the proposed fragmentation patterns, perform MS/MS analysis on the molecular ion or other prominent fragment ions. This involves isolating the ion of interest and subjecting it to collision-induced dissociation (CID) to observe its daughter ions.[7][8]

Visualizations

The following diagrams illustrate the chemical structure of the target compound and a general workflow for its spectroscopic analysis.

Caption: Chemical structure of this compound.

spectroscopic_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (ESI, EI, MS/MS) purification->ms structure Structure Elucidation & Confirmation nmr->structure ir->structure ms->structure

Caption: General workflow for the spectroscopic analysis of a novel compound.

References

The Enigmatic Mechanism of 4-Methyl-2-(piperidin-2-yl)oxazole: A Scoping Review

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no specific data on the mechanism of action, biological targets, or therapeutic effects of 4-Methyl-2-(piperidin-2-yl)oxazole has been found. This suggests that the compound may be a novel chemical entity that has not yet been extensively studied or that research on it has not been made publicly available. However, an analysis of its core chemical structures—the oxazole and piperidine rings—can provide a speculative framework for its potential biological activities.

The oxazole and piperidine moieties are prevalent scaffolds in medicinal chemistry, each contributing to a wide array of pharmacological effects. The unique combination of a 4-methylated oxazole ring linked to a piperidine ring at the 2-position could give rise to novel biological properties. This report aims to provide a theoretical exploration of the potential mechanisms of action of this compound by examining the known activities of related compounds.

The Oxazole Core: A Hub of Diverse Bioactivity

The oxazole ring is a five-membered heterocycle that is a key component in numerous natural products and synthetic drugs. Its derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. The specific substitutions on the oxazole ring play a crucial role in determining its biological target and therapeutic effect.

The Piperidine Moiety: A Versatile Pharmacophore

Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most common scaffolds found in pharmaceuticals. Its conformational flexibility allows it to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Piperidine derivatives are known to act as, for example, antipsychotics, analgesics, and antihistamines.

Potential Signaling Pathways and Mechanisms of Action

Given the lack of direct evidence, we can only hypothesize the potential mechanism of action of this compound based on the activities of structurally related compounds. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a molecule with these structural features.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Hypothetical Ligand Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Binding Effector Effector Enzyme Receptor->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Biological_Response Biological Response Gene_Expression->Biological_Response 4M2PO This compound 4M2PO->Receptor Potential Antagonist Experimental_Workflow Start Synthesis & Purification of This compound Screening High-Throughput Screening (Target-based & Phenotypic) Start->Screening Hit_Validation Hit Validation & Dose-Response Screening->Hit_Validation Target_ID Target Identification & Validation (e.g., Affinity Chromatography, CRISPR) Hit_Validation->Target_ID Biochemical_Assays In Vitro Biochemical Assays (e.g., Enzyme kinetics, Binding assays) Target_ID->Biochemical_Assays Cellular_Assays Cell-Based Assays (e.g., Signaling pathway analysis, Cytotoxicity) Target_ID->Cellular_Assays In_Vivo_Studies In Vivo Animal Models (Efficacy & Toxicology) Biochemical_Assays->In_Vivo_Studies Cellular_Assays->In_Vivo_Studies MOA_Elucidation Mechanism of Action Elucidation In_Vivo_Studies->MOA_Elucidation

potential therapeutic targets of 4-Methyl-2-(piperidin-2-yl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Methyl-2-(piperidin-2-yl)oxazole

Abstract

This compound is a novel chemical entity with a structure incorporating both an oxazole and a piperidine moiety. While this specific compound is not extensively characterized in public-domain literature, its constituent chemical motifs are present in numerous bioactive compounds, suggesting a broad potential for therapeutic applications. This guide outlines a systematic approach to identifying and validating the therapeutic targets of this compound, providing a framework for its preclinical development. We will explore potential target classes based on its structure, detail experimental workflows for target deconvolution, and provide protocols for key validation assays.

Introduction: Structural Rationale for Target Exploration

The chemical structure of this compound contains two key pharmacophores:

  • Piperidine Ring: A saturated heterocycle prevalent in central nervous system (CNS) active drugs, often interacting with G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Oxazole Ring: An aromatic heterocycle that can participate in hydrogen bonding and π-stacking interactions, found in various agents including kinase inhibitors and antibacterial compounds.

The combination of these rings suggests that this compound could target a range of protein classes. This document provides a roadmap for elucidating these targets.

Hypothetical Target Classes and Therapeutic Areas

Based on the pharmacophoric elements, potential target classes for this compound could include:

  • G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in ligands for dopamine, serotonin, and opioid receptors.

  • Kinases: The oxazole ring is a known hinge-binding motif in many kinase inhibitors.

  • Ion Channels: Piperidine-containing compounds are known to modulate sodium, potassium, and calcium channels.

  • Bacterial Enzymes: Oxazole-containing natural products have shown activity against bacterial targets like DNA gyrase.

These potential target classes suggest therapeutic applications in oncology, neurodegenerative diseases, psychiatric disorders, and infectious diseases.

Target Identification and Validation Workflow

A systematic workflow is essential to identify the direct molecular target(s) of this compound and validate its therapeutic potential.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: In Vitro Functional Validation cluster_3 Phase 4: In Vivo Efficacy A Affinity Chromatography D Cellular Thermal Shift Assay (CETSA) A->D B Chemical Proteomics B->D C Computational Prediction G Binding Assays (e.g., SPR, ITC) C->G F Enzymatic Assays (e.g., Kinase Activity) D->F E Bioluminescence Resonance Energy Transfer (BRET) E->G H Cell-Based Reporter Assays F->H G->H I Pharmacokinetic (PK) Profiling H->I J Pharmacodynamic (PD) Biomarkers I->J K Disease Models (e.g., Xenograft) J->K

Caption: Experimental workflow for target identification and validation.

Data Presentation: Hypothetical Quantitative Data

The following tables represent hypothetical data that would be generated during the validation process for a candidate target, such as a hypothetical "Kinase X".

Table 1: In Vitro Binding Affinity and Enzymatic Inhibition

ParameterValueAssay Method
Binding Affinity (K_D)75 nMSurface Plasmon Resonance (SPR)
Enzymatic Inhibition (IC_50)150 nMLanthaScreen Eu Kinase Binding Assay
Cellular Target Engagement (EC_50)500 nMNanoBRET Target Engagement Assay

Table 2: Kinase Selectivity Profile

KinaseIC_50 (nM)
Kinase X 150
Kinase Y2,500
Kinase Z>10,000
Kinase A8,000

Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To verify direct binding of this compound to its target protein in intact cells.

Methodology:

  • Cell Culture: Culture a human cell line known to express the putative target protein (e.g., HEK293 expressing recombinant Kinase X) to 80% confluency.

  • Compound Treatment: Treat cells with either vehicle (0.1% DMSO) or this compound (at 1x, 10x, and 100x expected EC_50) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

  • Protein Quantification: Separate soluble and aggregated proteins by centrifugation at 20,000 x g for 20 minutes. Collect the supernatant (soluble fraction).

  • Target Detection: Analyze the amount of soluble target protein in each sample by Western blotting or ELISA using a target-specific antibody.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature for each treatment group. A shift in the melting curve to higher temperatures in the compound-treated groups indicates target engagement.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity (K_D), association rate (k_a), and dissociation rate (k_d) of the compound to its purified target protein.

Methodology:

  • Chip Preparation: Immobilize purified recombinant Kinase X onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+) ranging from 0.1 nM to 1 µM.

  • Binding Measurement:

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to measure association.

    • After the association phase, flow running buffer over the chip to measure dissociation.

  • Regeneration: Regenerate the sensor surface with a low pH glycine solution between analyte injections.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate k_a, k_d, and the equilibrium dissociation constant (K_D = k_d / k_a).

Visualization of a Hypothetical Signaling Pathway

Assuming this compound is an inhibitor of "Kinase X," a component of the MAPK signaling pathway, its mechanism can be visualized as follows.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK KinaseX Kinase X RAF->KinaseX ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription KinaseX->MEK Phosphorylates Compound This compound Compound->KinaseX Inhibits

Caption: Hypothetical inhibition of the MAPK pathway by the compound.

Conclusion and Future Directions

This guide presents a strategic framework for the preclinical characterization of this compound. The immediate priorities are to perform broad phenotypic screening and unbiased target identification studies (e.g., chemical proteomics) to uncover its primary mechanism of action. Positive hits must be rigorously validated through the orthogonal assays described herein, including target engagement and functional studies. A thorough understanding of the compound's molecular targets will be critical to advancing it toward clinical development for a specific therapeutic indication.

In Vitro Evaluation of 4-Methyl-2-(piperidin-2-yl)oxazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific in vitro evaluation data for the compound 4-Methyl-2-(piperidin-2-yl)oxazole . To fulfill the structural and content requirements of your request, this technical guide provides a representative in vitro evaluation of a closely related and well-documented class of compounds, the 2-methyl-4,5-disubstituted oxazoles. The following data and protocols are based on published research for the potent antitubulin agent, 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole , which will be used as an illustrative example.

This guide is intended for researchers, scientists, and drug development professionals interested in the methodologies for assessing the in vitro activity of novel oxazole-based compounds.

Quantitative Biological Activity

The antiproliferative activity of the representative oxazole compound was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC₅₀ (nM)
JurkatT-cell leukemia0.5 ± 0.1
SEMB-cell leukemia1.2 ± 0.3
A-549Non-small cell lung2.5 ± 0.4
HT-29Colon adenocarcinoma20.2 ± 3.5
MCF-7Breast adenocarcinoma15.8 ± 2.1
HeLaCervical carcinoma1.8 ± 0.2
SK-MEL-28Malignant melanoma3.1 ± 0.5

Table 1: In Vitro Antiproliferative Activity of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole.

Experimental Protocols

Cell Culture and Maintenance

Human cancer cell lines (Jurkat, SEM, A-549, HT-29, MCF-7, HeLa, and SK-MEL-28) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified atmosphere of 5% CO₂ at 37°C.

Antiproliferative Assay

The antiproliferative activity was determined using the Sulforhodamine B (SRB) assay. The experimental workflow is depicted below.

experimental_workflow start Cell Seeding drug_treatment Addition of Test Compound (Varying Concentrations) start->drug_treatment incubation Incubation (48 hours) drug_treatment->incubation fixation Cell Fixation (10% Trichloroacetic Acid) incubation->fixation staining Staining (0.4% Sulforhodamine B) fixation->staining solubilization Solubilization (10 mM Tris Base) staining->solubilization measurement Absorbance Measurement (515 nm) solubilization->measurement analysis IC50 Calculation measurement->analysis

Antiproliferative assay workflow.

Procedure:

  • Cells were seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • The culture medium was replaced with fresh medium containing the test compound at various concentrations (typically ranging from 0.1 nM to 100 µM).

  • Following a 48-hour incubation period, cells were fixed by the addition of cold 10% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.

  • The supernatant was discarded, and the plates were washed five times with deionized water and air-dried.

  • Cells were stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

  • Unbound dye was removed by washing five times with 1% acetic acid.

  • The plates were air-dried, and the bound stain was solubilized with 10 mM Tris base solution.

  • The absorbance was measured at 515 nm using a microplate reader.

  • IC50 values were calculated from dose-response curves using non-linear regression analysis.

Mechanism of Action: Signaling Pathway

The representative 2-methyl-4,5-disubstituted oxazole acts as a potent inhibitor of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.

signaling_pathway compound 2-Methyl-4,5-disubstituted Oxazole tubulin Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization compound->microtubules Inhibition tubulin->microtubules disruption Disruption of Microtubule Dynamics microtubules->disruption g2m_arrest G2/M Phase Arrest disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Proposed mechanism of action pathway.

A Technical Guide to the Discovery and Isolation of Oxazole-Containing Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and isolation of oxazole-containing natural products. These structurally diverse compounds, produced by a wide array of terrestrial and marine organisms, exhibit a remarkable range of biological activities, making them a fertile ground for drug discovery and development. This document details the methodologies for their isolation, summarizes their biological potency, and explores the biosynthetic pathways leading to their formation.

Introduction to Oxazole-Containing Natural Products

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This aromatic moiety is a key structural feature in a multitude of natural products, contributing to their unique chemical properties and potent biological activities.[1][2][3] These compounds are predominantly found in marine organisms such as sponges, ascidians, and cyanobacteria, as well as in various microorganisms.[1] The structural diversity of oxazole-containing natural products is vast, encompassing linear and cyclic peptides, macrolides, and polyketides. Their significant bioactivities include antitumor, antiviral, antifungal, antibacterial, and antimalarial properties, highlighting their potential as therapeutic agents.[2][3]

Discovery Strategies

The discovery of novel oxazole-containing natural products has been propelled by a combination of traditional bioassay-guided fractionation and modern "-omics" approaches.

2.1. Bioassay-Guided Fractionation: This classical approach involves the systematic separation of crude extracts from natural sources, guided by the biological activity of the resulting fractions. The process typically begins with the collection of the source organism, followed by extraction with organic solvents. The crude extract is then subjected to various chromatographic techniques to isolate pure, active compounds.

2.2. Genome Mining and Metabologenomics: Advances in genomics have enabled the identification of biosynthetic gene clusters (BGCs) responsible for the production of natural products. By targeting genes known to be involved in oxazole biosynthesis, researchers can predict the production of oxazole-containing compounds by a particular organism and guide their isolation efforts. A targeted metabologenomic approach, for instance, has been successfully employed to discover terminal oxazole-bearing natural products from bacteria.

Isolation and Purification Protocols

The isolation of oxazole-containing natural products from their natural sources is a critical step in their characterization and further development. The following sections provide detailed experimental protocols for the isolation of representative compounds.

General Workflow for Isolation from Marine Sponges

The isolation of bioactive compounds from marine sponges typically follows a multi-step process involving extraction, partitioning, and chromatography.

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Caption: General experimental workflow for the isolation of oxazole-containing natural products from marine sponges.

Detailed Protocol for the Isolation of Neopeltolide from a Deep-Water Sponge

Neopeltolide is a potent macrolide inhibitor of in vitro proliferation of various cancer cell lines.[4] The following protocol details its isolation from a deep-water sponge of the family Neopeltidae.[4]

1. Extraction:

  • The frozen sponge material is exhaustively extracted with ethanol.
  • The ethanol extract is concentrated under reduced pressure.

2. Solvent-Solvent Partitioning:

  • The concentrated extract is partitioned between n-butanol and water.
  • The n-butanol layer, containing the desired compound, is collected.

3. Chromatographic Purification:

  • The n-butanol partition is subjected to vacuum-column chromatography on a silica gel stationary phase.
  • A step gradient of ethyl acetate in heptane is used for elution to obtain an enriched fraction.
  • The enriched fraction is further purified by reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure neopeltolide.[4]

Isolation of Calyculin A from the Marine Sponge Discodermia calyx

1. Collection and Extraction: Collection of the marine sponge Discodermia calyx followed by extraction with a suitable organic solvent like methanol or ethanol.

2. Fractionation: The crude extract would then be subjected to bioassay-guided fractionation, likely involving solvent partitioning and multiple steps of column chromatography (e.g., silica gel, reversed-phase) to isolate the calyculins. The fractions would be tested for their cytotoxicity or phosphatase inhibitory activity to guide the purification process.

Quantitative Data Summary

The following tables summarize the quantitative data for selected oxazole-containing natural products, including their source, yield (where available), and biological activity.

Table 1: Cytotoxicity of Selected Oxazole-Containing Natural Products

CompoundSource OrganismCell LineActivity (IC50)
NeopeltolideNeopeltidae spongeA-549 human lung adenocarcinoma1.2 nM[4]
NCI-ADR-RES human ovarian sarcoma5.1 nM[4]
P388 murine leukemia0.56 nM[4]
Urukthapelstatin AMechercharimyces asporophorigenensA549 human lung cancer12 nM[4]
Comoramide ADidemnum molleA549, HT29, MEL-28Mild cytotoxicity[1]
Venturamide A & BOscillatoria sp.Plasmodium falciparumStrong in vitro activity[2]
Discokiolides A–DDiscodermia kiiensisP388, HT-29, etc.0.5 to 7.2 µg/mL[1]
Diazonamide ADiazona angulataHuman cancer cell linesLow nanomolar GI50[8]

Table 2: Antimicrobial Activity of Selected Oxazole-Containing Natural Products

CompoundSource OrganismTarget OrganismActivity (MIC)
NeopeltolideNeopeltidae spongeCandida albicans0.62 µg/mL[4]
Almazole DHaraldiophylum sp.Mycobacterium tuberculosis100 µM[2]

Biosynthesis of Oxazole-Containing Natural Products

The oxazole ring in natural products is typically biosynthesized from amino acid precursors, primarily serine and threonine. The general biosynthetic pathway involves the cyclization and subsequent oxidation of a peptide backbone.

General Biosynthetic Pathway of Oxazoles

The formation of the oxazole ring generally proceeds through a non-ribosomal peptide synthetase (NRPS) or a ribosome-mediated pathway involving post-translational modifications. The key steps involve the cyclodehydration of a serine or threonine residue to form an oxazoline ring, followed by an oxidation step to yield the aromatic oxazole.

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Biosynthesis_of_Oxazole Amino_Acid Serine / Threonine Precursor Peptide_Backbone Incorporation into Peptide Backbone Amino_Acid->Peptide_Backbone Cyclodehydration Cyclodehydration (Enzymatic) Peptide_Backbone->Cyclodehydration Oxazoline_Intermediate Oxazoline Ring Intermediate Cyclodehydration->Oxazoline_Intermediate Oxidation Oxidation (e.g., by Dehydrogenase) Oxazoline_Intermediate->Oxidation Oxazole_Product Oxazole-Containing Natural Product Oxidation->Oxazole_Product

Caption: Generalized biosynthetic pathway for the formation of the oxazole ring in natural products.

Putative Biosynthetic Pathway of Diazonamide A

The biosynthesis of the complex molecule diazonamide A is thought to involve a highly intricate pathway. While the complete enzymatic cascade has not been fully elucidated, a proposed pathway involves the stereoselective construction of the C10 quaternary carbon and the formation of the oxazole ring from a serine precursor integrated into a larger peptide-polyketide framework. The complexity of its structure suggests the involvement of a sophisticated enzymatic machinery, likely a hybrid NRPS-PKS system.

Conclusion

Oxazole-containing natural products represent a rich and diverse source of bioactive compounds with significant therapeutic potential. The continued exploration of natural sources, coupled with advancements in isolation techniques and genomic approaches, promises the discovery of novel oxazole-containing scaffolds. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and chemical biology, facilitating the ongoing efforts to harness the therapeutic potential of these remarkable molecules.

References

The Structure-Activity Relationship of 4-Methyl-2-(piperidin-2-yl)oxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Promising Scaffold for Neurological and Inflammatory Disorders

The 4-methyl-2-(piperidin-2-yl)oxazole core represents a compelling starting point for the design of novel therapeutics, particularly targeting nicotinic acetylcholine receptors (nAChRs). While direct structure-activity relationship (SAR) studies on this specific scaffold are not extensively published, a comprehensive analysis of analogous compounds, particularly nAChR agonists and antagonists, allows for the construction of a predictive SAR model. This guide synthesizes available data on related piperidine and oxazole derivatives to provide a detailed technical overview for researchers, scientists, and drug development professionals.

The Pharmacophore: Key Structural Features

The this compound scaffold contains key pharmacophoric elements that are crucial for interaction with biological targets like nAChRs. The fundamental features include a basic nitrogen atom within the piperidine ring and a hydrogen bond acceptor in the oxazole ring, which are common features in many nicotinic ligands.[1][2] The spatial relationship between the protonated amine of the piperidine and the nitrogen of the oxazole ring is a critical determinant of binding affinity and functional activity.

Postulated Structure-Activity Relationships

Based on the SAR of analogous 2-substituted piperidine and oxazole/isoxazole derivatives, the following relationships can be hypothesized for the this compound core.

Modifications of the Piperidine Ring

The piperidine moiety is a frequent component in ligands targeting nAChRs and other central nervous system (CNS) targets.[3] Its substitution pattern significantly influences potency, selectivity, and pharmacokinetic properties.

  • N-Substitution: The secondary amine in the piperidine ring is a key site for modification.

    • N-Methylation: Generally, N-methylation of piperidine can influence receptor subtype selectivity and may alter the agonist/antagonist profile.

    • Larger N-Alkyl Groups: Increasing the size of the N-alkyl substituent is likely to decrease potency due to steric hindrance at the receptor binding site.

    • N-Arylethyl and N-Benzoyl Groups: These substitutions can introduce additional binding interactions (e.g., pi-stacking) and have been shown to modulate activity in related series.

  • Ring Substitution:

    • Substitution at C3-C5: Introduction of small alkyl or polar groups on the piperidine ring can impact the conformation and binding orientation. Hydroxyl or methoxy groups could introduce new hydrogen bonding opportunities.

    • Chirality at C2: The stereochemistry of the piperidine ring at the point of attachment to the oxazole (C2) is critical. For many nAChR ligands, one enantiomer is significantly more active than the other.

Modifications of the Oxazole Ring

The oxazole ring serves as a key hydrogen bond acceptor and its electronic properties can be modulated by substitution.

  • 4-Methyl Group: This group likely contributes to the hydrophobic interactions within the binding pocket.

    • Alkyl Chain Elongation: Extending the methyl group to an ethyl or propyl could probe the size of the hydrophobic pocket. A significant increase in size may lead to a decrease in activity.

    • Replacement with Polar Groups: Replacing the methyl group with a hydroxymethyl or a small polar group could introduce new hydrogen bonds and potentially alter the binding mode.

  • 5-Position Substitution: The C5 position of the oxazole is a potential vector for modification.

    • Halogenation: Introduction of a halogen (e.g., Cl, F) at the 5-position can modulate the electronic properties of the oxazole ring and may improve metabolic stability.

    • Aryl Substitution: Addition of a small aryl or heteroaryl ring at this position could lead to additional pi-stacking interactions and significantly increase potency, as seen in related isoxazole series.[4]

Quantitative Data Summary

Due to the absence of direct experimental data for the this compound scaffold, the following table presents representative data from closely related analogs to guide future design efforts.

Compound/Analog ClassTargetAssayActivity (IC50/EC50/Ki)Reference
2-(Piperidin-2-yl)pyridine Analogsα4β2 nAChRRadioligand Binding10-500 nM[4]
3-(2-((S)-Pyrrolidinyl)methoxy)pyridine AnalogsNeuronal nAChRsRadioligand Binding0.15 to > 9000 nM[4]
2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogsα4β2, α3β4, α7 nAChRsElectrophysiologyAntagonist Activity[5]
Thiazole Analogs with Piperidine MoietyStearoyl-CoA DesaturaseEnzyme Inhibition1 nM (for potent analog)[6]

Experimental Protocols

The synthesis of this compound derivatives would likely follow a convergent approach, involving the preparation of the substituted piperidine and oxazole moieties separately, followed by their coupling.

Synthesis of the 4-Methyl-oxazole Moiety

A common route to 4-methyloxazoles involves the condensation of an alpha-haloketone with an amide. For the synthesis of a 2-functionalized 4-methyloxazole suitable for coupling, a multi-step synthesis would be required.

Synthesis of the 2-Substituted Piperidine Moiety

Enantiomerically pure 2-substituted piperidines can be synthesized through various methods, including asymmetric hydrogenation of the corresponding pyridine precursors.[7]

In Vitro Assays for Biological Characterization
  • Radioligand Binding Assays: To determine the binding affinity of the synthesized compounds for various nAChR subtypes (e.g., α4β2, α7). This typically involves competition with a radiolabeled ligand such as [³H]cytisine or [¹²⁵I]epibatidine.[8][9]

  • Functional Assays using Fluorometric Imaging Plate Reader (FLIPR): This high-throughput assay measures changes in intracellular calcium levels in response to receptor activation, allowing for the determination of agonist or positive allosteric modulator (PAM) activity.[10]

  • Electrophysiology (Patch-Clamp): This technique provides detailed information on the functional effects of the compounds on ion channel activity, including agonist efficacy, antagonist potency, and effects on receptor desensitization.[10]

Visualizations

Proposed Synthetic Workflow

G cluster_piperidine Piperidine Synthesis cluster_oxazole Oxazole Synthesis P1 2-Alkylpyridine P2 N-Protected 2-Alkylpyridinium Salt P1->P2 Protection P3 Enantioenriched N-Protected 2-Alkylpiperidine P2->P3 Asymmetric Hydrogenation P4 2-Alkylpiperidine P3->P4 Deprotection C1 Coupling Reaction P4->C1 O1 Propionamide O3 4-Methyl-2-(functional group)oxazole O1->O3 O2 2-Bromo-1-oxopropane O2->O3 O3->C1 F1 This compound Derivative C1->F1

Caption: Proposed synthetic workflow for this compound derivatives.

Postulated Structure-Activity Relationship Logic

G cluster_piperidine_mods Piperidine Modifications cluster_oxazole_mods Oxazole Modifications Core This compound Core N_Sub N-Substitution (Alkyl, Aryl) Core->N_Sub Ring_Sub Ring Substitution (C3-C5) Core->Ring_Sub Stereo Stereochemistry (C2) Core->Stereo Methyl_Mod 4-Methyl Modification (Chain length, Polar groups) Core->Methyl_Mod C5_Sub 5-Position Substitution (Halogen, Aryl) Core->C5_Sub Activity Biological Activity (Affinity, Efficacy, Selectivity) N_Sub->Activity Ring_Sub->Activity Stereo->Activity Methyl_Mod->Activity C5_Sub->Activity

Caption: Key areas for SAR exploration on the core scaffold.

Simplified Nicotinic Acetylcholine Receptor Signaling

G Ligand Nicotinic Agonist (e.g., Acetylcholine, Analog) nAChR Nicotinic Acetylcholine Receptor (Ligand-gated ion channel) Ligand->nAChR Binds Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular Ca2+ Ion_Influx->Ca_Signal Downstream Downstream Cellular Responses (e.g., Neurotransmitter release) Depolarization->Downstream Ca_Signal->Downstream

Caption: Simplified signaling pathway of nAChR activation.

Conclusion

The this compound scaffold holds significant potential for the development of novel therapeutics, particularly those targeting nicotinic acetylcholine receptors. While direct experimental data is limited, the analysis of structurally related compounds provides a strong foundation for a rational drug design program. The key areas for initial exploration include stereoselective synthesis of the 2-substituted piperidine, modification of the piperidine nitrogen, and substitution on the oxazole ring to probe for additional binding interactions. A systematic approach to the synthesis and biological evaluation of a focused library of analogs, guided by the principles outlined in this document, is warranted to fully elucidate the therapeutic potential of this promising chemical class.

References

An In-depth Technical Guide on the Synthesis and Potential Applications of 4-Methyl-2-(piperidin-2-yl)oxazole Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methyl-2-(piperidin-2-yl)oxazole and its analogues, a class of heterocyclic compounds with significant potential in medicinal chemistry. Due to the limited publicly available data on this specific scaffold, this document outlines a proposed synthetic pathway based on established chemical transformations and explores the potential biological relevance of these compounds by examining structurally related molecules.

Introduction

Heterocyclic compounds containing oxazole and piperidine moieties are prevalent in a wide range of biologically active molecules. The oxazole ring serves as a versatile scaffold in medicinal chemistry, contributing to a diverse array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The piperidine ring is another critical pharmacophore found in numerous approved drugs, often imparting favorable pharmacokinetic properties and interacting with various biological targets.[3] The combination of these two heterocyclic systems in the this compound core presents a unique chemical space for the development of novel therapeutic agents. This guide details a plausible and efficient synthetic route to access this core structure and its analogues, providing detailed experimental protocols for key transformations.

Proposed Synthesis of this compound

The synthesis of the target compound can be envisioned through a three-step sequence, commencing with the coupling of a protected piperidine precursor with a suitable building block for the oxazole ring, followed by cyclization and final deprotection.

Diagram of the Proposed Synthetic Workflow:

Synthetic Workflow N-Boc-Pipecolic Acid N-Boc-Pipecolic Acid Amide Coupling Amide Coupling N-Boc-Pipecolic Acid->Amide Coupling 1-Amino-2-propanol 1-Amino-2-propanol 1-Amino-2-propanol->Amide Coupling N-Boc-N-(1-hydroxypropan-2-yl)piperidine-2-carboxamide N-Boc-N-(1-hydroxypropan-2-yl)piperidine-2-carboxamide Amide Coupling->N-Boc-N-(1-hydroxypropan-2-yl)piperidine-2-carboxamide Cyclodehydration Cyclodehydration N-Boc-N-(1-hydroxypropan-2-yl)piperidine-2-carboxamide->Cyclodehydration N-Boc-4-methyl-2-(piperidin-2-yl)oxazole N-Boc-4-methyl-2-(piperidin-2-yl)oxazole Cyclodehydration->N-Boc-4-methyl-2-(piperidin-2-yl)oxazole Deprotection Deprotection N-Boc-4-methyl-2-(piperidin-2-yl)oxazole->Deprotection This compound This compound Deprotection->this compound

Caption: Proposed synthetic pathway for this compound.

Step 1: Amide Coupling of N-Boc-Pipecolic Acid and 1-Amino-2-propanol

The initial step involves the formation of an amide bond between N-Boc-pipecolic acid and 1-amino-2-propanol. This reaction can be efficiently achieved using standard peptide coupling reagents.

Experimental Protocol:

To a solution of N-Boc-pipecolic acid (1.0 eq) in dichloromethane (DCM) at 0 °C are added 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and triethylamine (TEA) (2.5 eq). The mixture is stirred for 20 minutes, followed by the addition of 1-amino-2-propanol (1.1 eq). The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. Upon completion, the reaction mixture is diluted with DCM and washed successively with 1N HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product, N-Boc-N-(1-hydroxypropan-2-yl)piperidine-2-carboxamide, can be purified by column chromatography on silica gel.[4][5]

Step 2: Cyclodehydration to Form the Oxazole Ring

The resulting β-hydroxy amide undergoes cyclodehydration to form the 4-methyloxazole ring. Several reagents are known to effect this transformation, with phosphorus oxychloride (POCl₃) being a common choice.

Experimental Protocol:

The crude N-Boc-N-(1-hydroxypropan-2-yl)piperidine-2-carboxamide from the previous step is dissolved in a suitable solvent such as 1,4-dioxane. To this solution, phosphorus oxychloride (POCl₃) (3.0 eq) and a catalytic amount of HCl (4.0 M in 1,4-dioxane) are added. The reaction mixture is heated to 85 °C for 4 hours.[6] After cooling to room temperature, the mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting N-Boc-4-methyl-2-(piperidin-2-yl)oxazole can be purified by flash chromatography.

Step 3: N-Boc Deprotection

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the target compound. This is typically achieved under acidic conditions.

Experimental Protocol:

The purified N-Boc-4-methyl-2-(piperidin-2-yl)oxazole is dissolved in a solution of 20% trifluoroacetic acid (TFA) in DCM and stirred at room temperature for 1-2 hours.[7] Alternatively, a solution of HCl in 1,4-dioxane or methanol can be used.[8] The solvent and excess acid are removed under reduced pressure. The residue is then dissolved in a minimal amount of water and basified with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted multiple times with DCM. The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated to afford this compound. Further purification, if necessary, can be performed by crystallization or chromatography.

Synthesis of Analogues

The synthetic route described above is amenable to the generation of a diverse library of analogues by modifying the starting materials.

Table 1: Potential Analogues and Corresponding Starting Materials

Analogue Core StructureStarting Piperidine DerivativeStarting Amino Alcohol
4-Ethyl-2-(piperidin-2-yl)oxazoleN-Boc-Pipecolic Acid1-Amino-2-butanol
4-Phenyl-2-(piperidin-2-yl)oxazoleN-Boc-Pipecolic Acid2-Amino-1-phenylethanol
4-Methyl-2-(4-phenylpiperidin-2-yl)oxazoleN-Boc-4-phenylpipecolic Acid1-Amino-2-propanol
4-Methyl-2-(piperidin-3-yl)oxazoleN-Boc-Nipecotic Acid1-Amino-2-propanol

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been identified in the public domain, the constituent moieties suggest several potential areas of pharmacological interest.

Diagram of Potential Biological Interactions:

Potential Biological Interactions cluster_compound This compound Analogues cluster_targets Potential Biological Targets cluster_pathways Potential Signaling Pathways CoreScaffold Core Scaffold GPCRs GPCRs CoreScaffold->GPCRs Interaction IonChannels Ion Channels CoreScaffold->IonChannels Modulation Enzymes Enzymes (e.g., Kinases, Proteases) CoreScaffold->Enzymes Inhibition InflammatoryPathways Inflammatory Pathways (e.g., NF-κB) GPCRs->InflammatoryPathways NeuronalSignaling Neuronal Signaling IonChannels->NeuronalSignaling CellProliferationPathways Cell Proliferation Pathways (e.g., MAPK/ERK) Enzymes->CellProliferationPathways

Caption: Potential interactions of the core scaffold with biological targets and pathways.

Piperidine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[3][7] The specific biological effects are highly dependent on the nature and orientation of the substituents on the piperidine ring.[3] Similarly, various oxazole derivatives have been reported to possess antiproliferative activity.[1] For instance, certain 2,4,5-trisubstituted oxazoles have shown promising in vitro activity against various cancer cell lines.[1]

Given the established activities of these individual heterocycles, it is plausible that this compound analogues could be investigated for, but not limited to, the following therapeutic areas:

  • Oncology: As potential inhibitors of kinases or other enzymes involved in cell proliferation.

  • Inflammatory Diseases: By targeting pathways such as NF-κB signaling.

  • Infectious Diseases: As novel antibacterial or antiviral agents.

  • Central Nervous System (CNS) Disorders: Due to the prevalence of the piperidine scaffold in CNS-active drugs.

Quantitative Data on Structurally Related Compounds

To provide a preliminary indication of the potential potency of this class of compounds, the following table summarizes biological data for structurally related molecules found in the literature. It is important to note that these are not direct analogues and the data should be interpreted with caution.

Table 2: Biological Activity of Structurally Related Compounds

Compound StructureTarget/AssayActivity (IC₅₀/EC₅₀/Ki)Reference
3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazoleσ₁ receptor bindingKi = 0.28 nM[9]
2,4,5-trisubstituted oxazole derivative (6af)Antiproliferative activity (PC-3 cell line)IC₅₀ = 2.8 μM[1]
Substituted 1,2,4-oxadiazole (13a)Antiproliferative activity (MCF-7 cell line)IC₅₀ = 0.056 μM[10]

Conclusion

This technical guide has outlined a robust and versatile synthetic route for the preparation of this compound and its analogues. While direct biological data for this specific scaffold is currently unavailable, the known pharmacological profiles of its constituent piperidine and oxazole moieties suggest a rich potential for the discovery of novel therapeutic agents. The provided experimental protocols offer a solid foundation for researchers to synthesize and explore this promising class of compounds. Further investigation into the biological activities and mechanisms of action of these analogues is warranted to fully elucidate their therapeutic potential.

References

Theoretical and Computational Approaches in the Study of Oxazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-oxazole motif is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Oxazole derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4] The rigid, planar structure and the presence of heteroatoms for hydrogen bonding and other interactions make the oxazole ring a privileged scaffold in drug design.[1][5] Computational and theoretical studies are indispensable tools for understanding the structure-activity relationships (SAR), reaction mechanisms, and pharmacokinetic profiles of oxazole-containing compounds, thereby accelerating the drug discovery process.[6][7] This guide provides an in-depth overview of the key computational methods employed in the investigation of oxazole derivatives, complete with methodological details and data presentation.

Quantum Mechanical Studies: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[1] For oxazole derivatives, DFT is employed to calculate fundamental properties that govern their biological activity.

Core Concepts
  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[1]

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions critical for molecular recognition and interaction with biological targets.

  • Global Reactivity Descriptors: Parameters like chemical hardness, chemical potential, and the electrophilicity index are calculated from HOMO and LUMO energies to quantify the reactivity of the molecule as a whole.[1]

Experimental Protocol: DFT Calculation

A typical DFT protocol for an oxazole derivative involves the following steps:

  • Structure Drawing: The 2D structure of the oxazole compound is drawn using a molecular editor (e.g., GaussView, ChemDraw).

  • Geometry Optimization: An initial 3D structure is generated and its geometry is optimized to find the lowest energy conformation. This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set like 6-311++G(d,p).[1] This combination provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine electronic properties such as HOMO-LUMO energies, Mulliken charges, and the MEP.

  • Analysis: The output files are analyzed to extract the desired quantum chemical parameters and visualize orbitals and potential maps.

Data Presentation: Quantum Chemical Parameters

The following table summarizes typical data obtained from DFT calculations for a hypothetical series of oxazole derivatives.

CompoundEHOMO (eV)[1]ELUMO (eV)[1]Energy Gap (ΔE) (eV)[1]Dipole Moment (Debye)
Oxazole-A-5.65-0.814.842.15
Oxazole-B-5.72-0.954.773.42
Oxazole-C-5.58-0.754.831.89

Visualization: DFT Workflow

DFT_Workflow cluster_prep Structure Preparation cluster_calc DFT Calculation (e.g., Gaussian) cluster_analysis Analysis & Interpretation Mol_Draw 1. Draw 2D Structure (e.g., ChemDraw) Initial_3D 2. Generate Initial 3D Conformation Mol_Draw->Initial_3D Geom_Opt 3. Geometry Optimization (B3LYP/6-311++G(d,p)) Initial_3D->Geom_Opt Freq_Calc 4. Frequency Calculation Geom_Opt->Freq_Calc SP_Calc 5. Single-Point Energy & Property Calculation Freq_Calc->SP_Calc Extract_Data 6. Extract Data (HOMO, LUMO, MEP) SP_Calc->Extract_Data Visualize 7. Visualize Orbitals & Potentials Extract_Data->Visualize Conclusion 8. Reactivity & Stability Assessment Visualize->Conclusion

Caption: Workflow for DFT analysis of oxazole compounds.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an oxazole derivative) when bound to a second molecule (a receptor, typically a protein).[8] It is a cornerstone of structure-based drug design, used to predict binding affinity and understand the interactions driving molecular recognition.[7][8]

Core Concepts
  • Binding Affinity: A numerical score (often in kcal/mol) that estimates the strength of the interaction between the ligand and the receptor. More negative scores typically indicate stronger binding.[8][9]

  • Binding Pose: The predicted 3D conformation of the ligand within the receptor's active site.

  • Key Interactions: Analysis of the binding pose reveals crucial interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues of the protein.

Experimental Protocol: Molecular Docking
  • Receptor Preparation:

    • The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added, and charges are assigned. This "preparation" step is often done using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.[10][11]

  • Ligand Preparation:

    • The 2D structure of the oxazole derivative is converted to a 3D structure.

    • The geometry is optimized using a force field (e.g., MMFF94) or a quantum method.

    • Charges and rotatable bonds are defined.

  • Grid Generation: A "grid box" is defined around the active site of the receptor. This box specifies the search space for the docking algorithm.[11]

  • Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) systematically samples different conformations (poses) of the ligand within the grid box, scoring each pose based on a scoring function.[10]

  • Pose Analysis: The resulting poses are ranked by their scores. The top-ranked poses are visually inspected to analyze key interactions with the protein residues.

Data Presentation: Docking Results

Docking studies of oxazole derivatives against a target like Cyclooxygenase-2 (COX-2) might yield the following data.[8]

CompoundDocking Score (kcal/mol)[8]Interacting ResiduesKey Interactions
Oxazole-COX-A-10.31TYR385, SER530H-bond with SER530
Oxazole-COX-B-9.64ARG120, TYR355H-bond with ARG120, Pi-stacking with TYR355
Celecoxib (Control)-9.18ARG513, HIS90H-bond with HIS90

Visualization: Structure-Based Drug Design Workflow

SBDD_Workflow PDB 1. Obtain Target Structure (e.g., from PDB) PrepProt 2. Prepare Protein (Add H, remove water) PDB->PrepProt Grid 4. Define Binding Site (Grid Generation) PrepProt->Grid LigLib 3. Prepare Oxazole Ligand (Optimize geometry) Dock 5. Perform Molecular Docking (e.g., AutoDock Vina) LigLib->Dock Grid->Dock Analyze 6. Analyze Poses & Scores Dock->Analyze Lead 7. Identify Lead Candidates Analyze->Lead QSAR_Logic cluster_input Inputs cluster_process QSAR Process cluster_output Outputs Structures Oxazole Structures Descriptors Calculate Molecular Descriptors (LogP, etc.) Structures->Descriptors Activities Biological Activity (e.g., IC50) Model Build Statistical Model (Training Set) Activities->Model Descriptors->Model Validate Validate Model (Test Set) Model->Validate Equation Predictive QSAR Equation Validate->Equation SAR Structure-Activity Insights Equation->SAR Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer PLCg PLCγ Dimer->PLCg Activates MAPK Raf-MEK-ERK (MAPK Pathway) Dimer->MAPK Activates Oxazole Oxazole Inhibitor Oxazole->Dimer Inhibits PKC PKC PLCg->PKC PKC->MAPK Response Cellular Response (Proliferation, Angiogenesis) MAPK->Response Leads to

References

Methodological & Application

experimental protocol for using 4-Methyl-2-(piperidin-2-yl)oxazole in assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a representative guide for the experimental use of 4-Methyl-2-(piperidin-2-yl)oxazole. As of the latest literature search, this specific compound is not well-characterized, and no public data is available regarding its biological activity. The methodologies presented are based on the known activities of structurally similar oxazole and piperidine-containing compounds, which have shown potential as modulators of tubulin polymerization and inflammatory pathways. Researchers should perform initial dose-response and cytotoxicity studies to determine the appropriate concentration range for their specific cell lines and assay systems.

Hypothesized Biological Activities

Based on the chemical structure of this compound, which combines an oxazole ring with a piperidine moiety, two primary areas of investigation are proposed:

  • Anticancer Activity: Many oxazole derivatives act as antimitotic agents by interfering with microtubule dynamics. They can bind to the colchicine site of tubulin, inhibiting its polymerization, which leads to cell cycle arrest and apoptosis.

  • Anti-inflammatory Activity: Piperidine-containing compounds have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.

Application Note 1: Evaluation of Anticancer Activity via Tubulin Polymerization Inhibition

This section outlines the protocols to assess the potential of this compound as an anticancer agent by measuring its effects on cell viability, tubulin polymerization, and induction of apoptosis.

Cell Viability and Cytotoxicity Assay

A fundamental first step is to determine the cytotoxic effects of the compound on cancer cell lines. The MTT or resazurin assay is a common method for this purpose.

Experimental Workflow for Compound Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Assays A Prepare Stock Solution of this compound in DMSO C Perform Dose-Response Cell Viability Assay (MTT/Resazurin) A->C B Culture Cancer Cell Lines (e.g., HeLa, MCF-7) B->C D Calculate IC50 Value C->D E Tubulin Polymerization Assay D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Apoptosis Assay (Caspase Activity) D->G H Further Mechanistic Studies & In Vivo Models D->H Proceed if IC50 is potent

Caption: General workflow for screening this compound.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.[1][2]

Protocol: Fluorescence-Based Tubulin Polymerization Assay

  • Reagent Preparation: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). Reconstitute lyophilized bovine tubulin (>99% pure) in G-PEM buffer containing a fluorescent reporter.[3]

  • Assay Setup: In a pre-warmed (37°C) 96-well half-area plate, add the test compound at various concentrations. Include paclitaxel as a positive control for polymerization enhancement and colchicine or nocodazole as a positive control for inhibition. Use a vehicle control (DMSO).

  • Initiate Polymerization: Add the tubulin solution to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60 minutes.[1]

  • Data Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization will result in a lower fluorescence signal compared to the vehicle control. Calculate the area under the curve (AUC) or the Vmax (maximum rate of polymerization) to quantify the inhibitory effect.

Signaling Pathway: Microtubule Dynamics and Inhibition

G cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Polymerization Microtubule Polymerization αβ-Tubulin Dimers->Microtubule Polymerization GTP Microtubules Microtubules Microtubule Polymerization->Microtubules Cell Cycle Arrest Cell Cycle Arrest Microtubule Polymerization->Cell Cycle Arrest Microtubule Depolymerization Microtubule Depolymerization Microtubules->Microtubule Depolymerization GDP Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Microtubule Depolymerization->αβ-Tubulin Dimers Cell Division Cell Division Mitotic Spindle Formation->Cell Division Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Inhibitor This compound Inhibitor->Microtubule Polymerization Inhibition

Caption: Inhibition of tubulin polymerization disrupts mitotic spindle formation.

Apoptosis and Cell Cycle Analysis

If the compound inhibits cell viability and tubulin polymerization, the next step is to confirm that it induces cell cycle arrest (typically at the G2/M phase) and apoptosis.

Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Seed and treat cells in a 96-well plate as described in the viability assay protocol, using concentrations around the calculated IC₅₀ value.

  • Assay Procedure: After 24-48 hours of treatment, use a commercial luminescence-based caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7). Add the reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours as per the manufacturer's instructions.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: An increase in luminescence indicates activation of executioner caspases 3 and 7, a hallmark of apoptosis.[4]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Culture: Culture cells in 6-well plates and treat with the compound at 1x and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is consistent with the mechanism of action of an antimitotic agent.

Representative Quantitative Data

The following table summarizes hypothetical data for this compound compared to known anticancer agents.

CompoundCell LineCell Viability IC₅₀ (µM)Tubulin Polymerization IC₅₀ (µM)Caspase-3/7 Activation (Fold Change at IC₅₀)
This compound HeLa0.551.24.5
This compound MCF-70.821.53.8
Colchicine (Control)HeLa0.020.95.1
Paclitaxel (Control)HeLa0.01N/A (Enhancer)5.5

Application Note 2: Evaluation of Anti-inflammatory Activity via NLRP3 Inflammasome Inhibition

This section details the protocols for assessing the inhibitory potential of this compound on the NLRP3 inflammasome pathway.

NLRP3 Inflammasome Activation and Inhibition Assay

This assay measures the release of interleukin-1β (IL-1β) and cell death (pyroptosis) in immune cells following NLRP3 activation.[5][6]

Signaling Pathway: NLRP3 Inflammasome Activation and Inhibition

G cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Effector Function LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Activation NF-κB Activation TLR4->NF-κB Activation Pro-IL-1β & NLRP3 Upregulation Pro-IL-1β & NLRP3 Upregulation NF-κB Activation->Pro-IL-1β & NLRP3 Upregulation ATP ATP P2X7R P2X7R ATP->P2X7R K+ Efflux K+ Efflux P2X7R->K+ Efflux NLRP3 Inflammasome Assembly NLRP3 Inflammasome Assembly K+ Efflux->NLRP3 Inflammasome Assembly Activates Caspase-1 Activation Caspase-1 Activation NLRP3 Inflammasome Assembly->Caspase-1 Activation IL-1β Maturation IL-1β Maturation Caspase-1 Activation->IL-1β Maturation Gasdermin D Cleavage Gasdermin D Cleavage Caspase-1 Activation->Gasdermin D Cleavage Inflammation Inflammation IL-1β Maturation->Inflammation Pyroptosis Pyroptosis Gasdermin D Cleavage->Pyroptosis Inhibitor This compound Inhibitor->NLRP3 Inflammasome Assembly Inhibition

Caption: Inhibition of the NLRP3 inflammasome assembly blocks inflammatory signaling.

Protocol: IL-1β Release and LDH Assay in THP-1 Macrophages

  • Cell Differentiation: Culture human monocytic THP-1 cells and differentiate them into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA; 50-100 ng/mL) for 24-48 hours.

  • Priming (Signal 1): Replace the medium with fresh, serum-free medium containing lipopolysaccharide (LPS; 1 µg/mL) to prime the cells. Incubate for 3-4 hours.[7]

  • Inhibitor Treatment: Remove the LPS-containing medium. Add fresh medium containing various concentrations of this compound or a known NLRP3 inhibitor (e.g., MCC950) as a positive control. Incubate for 1 hour.

  • Activation (Signal 2): Add an NLRP3 activator, such as ATP (5 mM) or Nigericin (10 µM), to the wells and incubate for 1-2 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants for analysis.

  • IL-1β Measurement: Measure the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's protocol.

  • Pyroptosis Measurement (LDH Assay): Measure the activity of lactate dehydrogenase (LDH) released into the supernatant as an indicator of pyroptotic cell death. Use a commercial LDH cytotoxicity assay kit.[8]

  • Data Analysis: Calculate the percentage inhibition of IL-1β release and LDH release compared to the vehicle-treated control. Determine the IC₅₀ values for both readouts.

Representative Quantitative Data

The following table presents hypothetical data for the inhibitory activity of this compound on the NLRP3 inflammasome.

CompoundCell LineIL-1β Release IC₅₀ (µM)LDH Release (Pyroptosis) IC₅₀ (µM)
This compound PMA-differentiated THP-12.53.1
MCC950 (Control)PMA-differentiated THP-10.010.015

Materials and Reagents

  • Cell Lines: HeLa, MCF-7, THP-1 (from ATCC or equivalent)

  • Culture Media: DMEM, RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin

  • Assay Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • DMSO (Dimethyl sulfoxide), cell culture grade

    • Tubulin Polymerization Assay Kit (fluorescence-based)

    • Caspase-Glo® 3/7 Assay System

    • Propidium Iodide/RNase A Staining Buffer

    • Phorbol 12-myristate 13-acetate (PMA)

    • Lipopolysaccharide (LPS) from E. coli

    • ATP (Adenosine 5'-triphosphate), Nigericin

    • Human IL-1β ELISA Kit

    • LDH Cytotoxicity Assay Kit

  • Control Compounds: Colchicine, Paclitaxel, MCC950

  • General Labware: 96-well and 6-well culture plates, microcentrifuge tubes, serological pipettes, filter tips.

  • Equipment: CO₂ incubator, biosafety cabinet, microplate reader (absorbance, fluorescence, luminescence), flow cytometer.

References

Application Notes and Protocols for 4-Methyl-2-(piperidin-2-yl)oxazole in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific experimental data for 4-Methyl-2-(piperidin-2-yl)oxazole was found in the public domain at the time of this writing. The following application notes and protocols are provided as a general guideline for the initial characterization of a novel chemical entity with a similar structure to other biologically active oxazole-containing compounds. The proposed dosages, expected outcomes, and signaling pathways are hypothetical and must be confirmed through rigorous experimentation.

Introduction

Oxazole-containing compounds are a significant class of heterocyclic molecules that are present in various biologically active natural products and synthetic molecules. Due to their ability to interact with a wide range of receptors and enzymes, oxazole derivatives are of great interest in drug discovery and development, with demonstrated activities including anticancer, anti-inflammatory, and antimicrobial effects. The incorporation of a piperidine moiety may further influence the compound's pharmacological properties.

This document outlines a series of standard in vitro assays to determine the cytotoxic effects and potential mechanism of action of this compound on cancer cell lines. The proposed workflow is a standard approach for the preliminary screening of novel potential anti-cancer agents.[1][2][3]

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical data that could be generated from the described experimental protocols. These values are for illustrative purposes only and are based on activities observed for other substituted oxazole compounds.

Table 1: Hypothetical Cytotoxicity of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM) after 48h treatment
HeLaCervical Cancer5.2
MCF-7Breast Cancer12.8
A549Lung Cancer8.5
HCT116Colon Cancer7.1

Table 2: Hypothetical Cell Cycle Analysis of HeLa cells treated with this compound for 24 hours.

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (0.1% DMSO)552520
1 µM Compound522622
5 µM Compound301555
10 µM Compound251065

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol describes a method to assess the effect of this compound on cell viability through a colorimetric assay.[4][5][6][7]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete growth medium to obtain the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in the different phases of the cell cycle after treatment with the compound.[8][9][10]

Materials:

  • HeLa cells

  • 6-well plates

  • This compound

  • Complete growth medium

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed HeLa cells in 6-well plates at a density of 2-3 x 10^5 cells/well.

    • Incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., IC50 and sub-IC50 concentrations) for 24 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them in a centrifuge tube.

    • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Hypothetical Signaling Pathway

Based on the mechanism of other oxazole derivatives, this compound could potentially act as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis.

G Compound This compound Tubulin Tubulin Compound->Tubulin Inhibition Microtubule_Formation Microtubule Formation Tubulin->Microtubule_Formation Mitotic_Spindle Mitotic Spindle Assembly Microtubule_Formation->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro screening of this compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Cell_Culture Prepare Cancer Cell Lines MTT_Assay MTT Assay (24h, 48h, 72h) Cell_Culture->MTT_Assay Compound_Prep Prepare Compound Dilutions Compound_Prep->MTT_Assay IC50 Calculate IC50 Values MTT_Assay->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Tubulin_Assay Tubulin Polymerization Assay IC50->Tubulin_Assay

Caption: General experimental workflow for in vitro evaluation.

References

Application Notes and Protocols for the Quantification of 4-Methyl-2-(piperidin-2-yl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-(piperidin-2-yl)oxazole is a heterocyclic compound containing both a piperidine and a 4-methyloxazole moiety. As with many novel chemical entities in drug discovery and development, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic, toxicokinetic, and metabolic studies. This document provides a detailed application note and protocol for the quantification of this compound in biological matrices, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is a widely used technique for its high sensitivity and specificity.[1]

Predicted Signaling Pathway Involvement

While the specific biological targets and signaling pathways of this compound are not yet fully elucidated, compounds with similar structural motifs, particularly those containing a piperidine ring, have been identified as modulators of inflammatory signaling pathways. For instance, certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[2] This inhibition is often mediated through the suppression of the NF-κB signaling pathway.[2]

Based on this, a putative signaling pathway that could be modulated by this compound is the NF-κB pathway, a key regulator of inflammation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylation & Degradation of IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release Analyte This compound Analyte->IKK_complex Inhibition DNA DNA NFkB_n->DNA Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, etc.) DNA->Inflammatory_Genes Transcription

Caption: Putative inhibitory effect of this compound on the NF-κB signaling pathway.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and selective LC-MS/MS method is proposed for the quantification of this compound in biological matrices such as plasma. The method involves sample preparation by protein precipitation, followed by chromatographic separation and detection by mass spectrometry.

Experimental Workflow

G Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation & Reconstitution Supernatant->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Quantification Data Analysis & Quantification LC_MS->Quantification

Caption: General workflow for the bioanalysis of this compound.

Detailed Experimental Protocol

This protocol is a general guideline and should be optimized and validated for specific laboratory conditions and matrices.

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

  • Analytical column (e.g., C18 reversed-phase column)

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (illustrative parameters):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined experimentally (e.g., precursor ion [M+H]⁺ → product ion)

    • Internal Standard: To be determined experimentally

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Method Validation Summary

The developed method should be validated according to regulatory guidelines (e.g., FDA or ICH) to ensure its reliability.[3][4] Key validation parameters are summarized below with hypothetical data for illustrative purposes.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Weighting
This compound1 - 1000> 0.9951/x²

Table 2: Precision and Accuracy (Intra- and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 2080 - 120< 2080 - 120
LQC3< 1585 - 115< 1585 - 115
MQC100< 1585 - 115< 1585 - 115
HQC800< 1585 - 115< 1585 - 115
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
LQC385 - 11585 - 115
HQC80085 - 11585 - 115

Table 4: Stability

Stability TestConditionsDurationStability (%)
Freeze-Thaw Stability3 cycles, -20°C to room temperature-85 - 115
Short-Term Stability (Bench-top)Room temperature4 hours85 - 115
Long-Term Stability-80°C30 days85 - 115
Post-Preparative StabilityAutosampler (4°C)24 hours85 - 115

Conclusion

The proposed LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in biological matrices. Adherence to the detailed protocol and thorough method validation will ensure the generation of high-quality data crucial for the advancement of drug development programs involving this compound. The provided information on a potential signaling pathway offers a starting point for further pharmacological investigation.

References

Application of 4-Methyl-2-(piperidin-2-yl)oxazole in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive searches of scientific literature and chemical databases did not yield specific information regarding the application of 4-Methyl-2-(piperidin-2-yl)oxazole in cancer research. The data presented in this document pertains to a closely related and well-researched class of compounds: 2-methyl-4,5-disubstituted oxazoles , which have demonstrated significant potential as anticancer agents. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals interested in the broader field of oxazole derivatives in oncology.

Application Notes for 2-Methyl-4,5-disubstituted Oxazoles as Anticancer Agents

Introduction

Oxazole-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] A notable class of these compounds, 2-methyl-4,5-disubstituted oxazoles, has emerged as potent anticancer agents, primarily through their interaction with the microtubule network, a critical component of cell division.[2] These synthetic compounds are designed as cis-constrained analogues of combretastatin A-4 (CA-4), a natural product known for its potent tubulin-destabilizing activity.[2]

Mechanism of Action

The primary mechanism of action for many potent 2-methyl-4,5-disubstituted oxazoles is the inhibition of tubulin polymerization.[2] By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for the mitotic spindle.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[2] Certain derivatives have been shown to induce apoptosis through the mitochondrial pathway.[2]

Therapeutic Potential

The potent cytotoxic activity of 2-methyl-4,5-disubstituted oxazoles against a range of human cancer cell lines, with IC50 values in the nanomolar range, highlights their therapeutic potential.[2] Their ability to target the tumor vasculature further enhances their promise as anticancer drugs. Some analogues have demonstrated significant in vivo antitumor activity in preclinical models, suggesting their potential for further development.[2]

Quantitative Data Summary

The antiproliferative activity of a selection of 2-methyl-4,5-disubstituted oxazoles is summarized in the table below. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).

Compound ID5-Position SubstituentCancer Cell LineIC50 (nM)Reference
4g m-fluoro-p-methoxyphenylA549 (Lung)0.35[2]
HT-29 (Colon)4.6[2]
MCF-7 (Breast)0.8[2]
4i p-ethoxyphenylA549 (Lung)0.5[2]
HT-29 (Colon)20.2[2]
MCF-7 (Breast)1.1[2]
CA-4 (Reference Compound)A549 (Lung)1.2[2]
HT-29 (Colon)1.5[2]
MCF-7 (Breast)1.8[2]

Experimental Protocols

In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

a. Materials:

  • Human cancer cell lines (e.g., A549, HT-29, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

b. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of microtubules from tubulin monomers.

a. Materials:

  • Purified tubulin (>99%)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • Test compound

  • Glycerol

  • Spectrophotometer with temperature control

b. Procedure:

  • Resuspend tubulin in the polymerization buffer.

  • Add the test compound at various concentrations to the tubulin solution.

  • Incubate the mixture on ice for 15 minutes.

  • Warm the samples to 37°C to initiate polymerization.

  • Monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized tubulin.

  • Compare the polymerization curves of the compound-treated samples to a control (with vehicle) to determine the inhibitory effect.

Visualizations

Signaling_Pathway cluster_cellular_process Cellular Processes Compound 2-Methyl-4,5-disubstituted Oxazole Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation CellCycle G2/M Phase Arrest MitoticSpindle->CellCycle Disrupts Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Caption: Signaling pathway of 2-methyl-4,5-disubstituted oxazoles.

Experimental_Workflow Start Compound Synthesis InVitro In Vitro Screening (MTT Assay) Start->InVitro Mechanism Mechanism of Action Studies (Tubulin Polymerization Assay) InVitro->Mechanism Cellular Cellular Assays (Cell Cycle Analysis, Apoptosis) Mechanism->Cellular InVivo In Vivo Efficacy (Xenograft Models) Cellular->InVivo End Lead Optimization InVivo->End

Caption: General experimental workflow for anticancer drug discovery.

References

Application Note: High-Throughput Screening for Modulators of G-Protein Coupled Receptors Using 4-Methyl-2-(piperidin-2-yl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G-protein coupled receptors (GPCRs) represent one of the largest and most important families of drug targets, with over 30% of FDA-approved drugs acting on these receptors.[1] The identification of novel small molecule modulators for GPCRs is a critical starting point for drug discovery campaigns.[2][3] 4-Methyl-2-(piperidin-2-yl)oxazole is a novel small molecule with structural motifs, including oxazole and piperidine rings, that are present in various biologically active compounds.[4][5][6][7] This application note provides a representative high-throughput screening (HTS) protocol to identify and characterize the bioactivity of this compound and similar compounds, using a calcium mobilization assay as a primary screening platform. This assay is particularly well-suited for identifying modulators of Gq-coupled GPCRs.[8][9][10]

Principle of the Assay

This protocol describes a homogeneous, fluorescence-based calcium mobilization assay designed for a 384-well plate format. The assay is intended to screen for modulators of a Gq-coupled GPCR expressed in a stable cell line, such as HEK293 or CHO cells. Activation of Gq-coupled receptors triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm.[10][12][13] This transient increase in intracellular Ca2+ is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and the signal is measured using a fluorescence plate reader, such as a Fluorometric Imaging Plate Reader (FLIPR).[10] This method allows for the rapid identification of agonists, antagonists, and allosteric modulators of the target GPCR.[10][14]

Hypothetical Screening Results

The following table presents hypothetical data from a primary screen and subsequent dose-response analysis for this compound and a set of structural analogs against a hypothetical Gq-coupled receptor, "Target GPCR-X".

Compound IDStructureActivity Type% Inhibition (at 10 µM)IC50 (µM)
LEAD-001 This compoundAntagonist95.2%0.25
ANA-002 2-(Piperidin-2-yl)oxazoleAntagonist75.8%1.5
ANA-003 4-Ethyl-2-(piperidin-2-yl)oxazoleAntagonist92.1%0.45
ANA-004 4-Methyl-2-(piperidin-3-yl)oxazoleAntagonist30.5%> 10
CTRL-001 Known AntagonistAntagonist99.5%0.01

Experimental Protocols

1. Cell Culture and Plating

  • Cell Line: HEK293 cell line stably expressing the target Gq-coupled GPCR.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Protocol:

    • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells at 80-90% confluency using a non-enzymatic cell dissociation solution.

    • Resuspend cells in the culture medium and perform a cell count.

    • Dilute the cell suspension to a final concentration of 250,000 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well black, clear-bottom plate (10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

2. Compound Preparation and Plating

  • Materials: this compound, analog library, DMSO, acoustic liquid handler (e.g., Echo®), 384-well compound plates.

  • Protocol:

    • Prepare a 10 mM stock solution of each compound in 100% DMSO.

    • Create a compound source plate by serially diluting the stock solutions in DMSO to generate a range of concentrations for dose-response curves (e.g., from 10 mM to 0.1 µM).

    • Using an acoustic liquid handler, transfer 100 nL of each compound from the source plate to the corresponding wells of the cell plate. This results in a final assay concentration range from 20 µM to 0.2 nM, with a final DMSO concentration of ≤0.2%.

    • Include control wells containing DMSO only (negative control) and a known antagonist (positive control).

3. Calcium Mobilization Assay

  • Reagents: Fluo-4 AM calcium indicator dye, probenecid, Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Protocol:

    • Prepare the dye loading buffer by dissolving Fluo-4 AM and probenecid in HBSS/HEPES to final concentrations of 2 µM and 2.5 mM, respectively.

    • Remove the culture medium from the cell plate and add 20 µL of the dye loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

    • Following incubation with the compounds (for antagonist screening) or just before reading (for agonist screening), place the plate into a FLIPR or similar fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity (excitation ~488 nm, emission ~525 nm) every second for 10-20 seconds to establish a baseline.

    • For antagonist screening, add a known agonist at its EC80 concentration and continue reading fluorescence for an additional 60-120 seconds. For agonist screening, add buffer and monitor for a response.

    • The change in fluorescence, indicating intracellular calcium mobilization, is recorded over time.

4. Data Analysis

  • Software: Data analysis software such as GraphPad Prism or proprietary screening analysis software.

  • Protocol:

    • The primary response is calculated as the maximum fluorescence signal minus the baseline fluorescence.

    • For primary screening of antagonists, calculate the percent inhibition relative to the positive (agonist + DMSO) and negative (agonist + known antagonist) controls.

    • For dose-response analysis, plot the response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 (for antagonists) or EC50 (for agonists) values.

    • Assess the quality of the HTS assay by calculating the Z' factor. A Z' factor between 0.5 and 1.0 is indicative of a robust and reliable assay.[14][15]

Visualizations

Signaling Pathway

Gq_Signaling_Pathway cluster_cytoplasm Cytoplasm GPCR GPCR Gq Gq Protein GPCR->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_Release Ca²⁺ Release Ligand Ligand (e.g., Agonist) Ligand->GPCR Activation ER->Ca_Release Induces

Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

Experimental Workflow

HTS_Workflow start Start plate_cells 1. Cell Plating (HEK293-GPCR-X, 384-well) start->plate_cells end End incubate1 2. Incubation (24 hours) plate_cells->incubate1 add_dye 3. Dye Loading (Fluo-4 AM) incubate1->add_dye incubate2 4. Incubation (60 min, 37°C) add_dye->incubate2 add_compounds 5. Compound Addition (this compound analogs) incubate2->add_compounds read_plate 6. Fluorescence Reading (FLIPR) (Baseline + Agonist Addition) add_compounds->read_plate analyze_data 7. Data Analysis (% Inhibition, IC50 determination) read_plate->analyze_data hit_id 8. Hit Identification analyze_data->hit_id hit_id->end

Caption: High-throughput screening workflow for a calcium mobilization assay.

References

Application Notes and Protocols for In Vivo Dissolution of 4-Methyl-2-(piperidin-2-yl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the dissolution of 4-Methyl-2-(piperidin-2-yl)oxazole for in vivo studies. Due to the absence of specific solubility data for this compound in publicly available literature, this document outlines a systematic approach to determine its solubility in various pharmaceutically acceptable vehicles. Subsequently, it provides detailed protocols for preparing dosing solutions suitable for oral (PO), intraperitoneal (IP), and intravenous (IV) administration in preclinical animal models, based on anticipated solubility characteristics. The protocols emphasize the use of common, well-characterized excipients and provide a logical workflow to ensure the development of a safe and effective dosing formulation.

Physicochemical Properties (Predicted)

PropertyPredicted ValueImplication for Formulation
pKa 8.34 ± 0.10[1]The compound is basic and is expected to have higher solubility in acidic solutions where it can be protonated.
Boiling Point 256.7 ± 28.0 °C[1]Indicates low volatility under standard conditions.
Density 1.066 ± 0.06 g/cm³[1]Standard density for a small organic molecule.

Preliminary Solubility Assessment Protocol

Given the lack of specific solubility data, a small-scale solubility assessment is a critical first step to identify a suitable vehicle for in vivo studies. This will minimize the consumption of the test article while providing essential data for developing a final dosing solution.

Objective: To determine the approximate solubility of this compound in a range of common, biocompatible vehicles.

Materials:

  • This compound

  • Vials (e.g., 1.5 mL or 2 mL glass vials)

  • Microbalance

  • Vortex mixer

  • Sonicator (optional)

  • pH meter

  • A selection of vehicles (see table below)

Experimental Workflow for Solubility Assessment:

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Incremental Vehicle Addition cluster_3 Data Analysis A Weigh 1-5 mg of compound into separate vials B Add a small, fixed volume (e.g., 100 µL) of each test vehicle A->B C Vortex for 2 minutes B->C D Visually inspect for undissolved particles C->D E If not dissolved, sonicate for 10-15 minutes D->E Particles present J Calculate approximate solubility (mg/mL) D->J Fully dissolved F Visually inspect again E->F G If particles remain, add another aliquot of vehicle (e.g., 100 µL) F->G Particles present F->J Fully dissolved H Repeat vortexing and sonication G->H I Continue until compound is dissolved or a maximum volume is reached H->I I->J K Record observations (e.g., clarity, color, pH) J->K

Caption: Workflow for the preliminary solubility assessment of this compound.

Table of Test Vehicles for Preliminary Solubility Assessment:

Vehicle ClassSpecific VehicleRationale
Aqueous Buffers Sterile Water for InjectionBaseline aqueous solubility.
Phosphate-Buffered Saline (PBS), pH 7.4Physiologically relevant buffer.
0.1 N Hydrochloric Acid (HCl)To assess solubility at low pH, leveraging the basic nature of the compound.[1]
Co-solvents 10% DMSO in PBSDimethyl sulfoxide (DMSO) is a common organic co-solvent used to dissolve hydrophobic compounds.[2][3]
20% PEG 300 in SalinePolyethylene glycol 300 is a water-miscible co-solvent with a good safety profile.
20% Propylene Glycol in SalinePropylene glycol is another commonly used co-solvent in parenteral formulations.[4]
Surfactants 5% Tween® 80 in SalineA non-ionic surfactant used to increase the solubility of poorly water-soluble compounds.
Complexing Agents 10% Hydroxypropyl-β-cyclodextrin (HPβCD) in WaterCyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[4]

Protocols for Preparation of Dosing Solutions

The following protocols are based on hypothetical outcomes from the preliminary solubility assessment. Researchers should select the most appropriate protocol based on their experimental solubility data and the intended route of administration.

General Workflow for Dosing Solution Preparation

G A Calculate total amount of compound and vehicle needed B Weigh the required amount of this compound A->B C Add approximately 80% of the final vehicle volume B->C D Facilitate dissolution (vortex, sonicate, gentle warming if necessary) C->D E Once dissolved, add remaining vehicle to reach final volume (QS) D->E F Mix thoroughly to ensure homogeneity E->F G For parenteral administration, sterile filter (0.22 µm) F->G H Store appropriately (e.g., 2-8°C, protected from light) G->H

Caption: General workflow for the preparation of a dosing solution for in vivo studies.

Protocol 1: Acidic Saline Solution (for Oral Administration)

This protocol is suitable if the compound shows good solubility in acidic conditions.

ParameterSpecification
Target Concentration 1-10 mg/mL (adjust based on required dose)
Vehicle Composition 0.9% Sodium Chloride in Sterile Water, pH adjusted to 3-4 with 0.1 N HCl
Equipment Analytical balance, volumetric flasks, sterile beakers, magnetic stirrer, pH meter, sterile filter (0.22 µm)

Methodology:

  • Prepare the acidic saline vehicle by adding 0.1 N HCl dropwise to a 0.9% saline solution while monitoring the pH until it reaches the target range of 3-4.

  • Weigh the required amount of this compound.

  • Add the compound to approximately 80% of the final volume of the acidic saline vehicle.

  • Stir using a magnetic stirrer until the compound is fully dissolved. Gentle warming (to no more than 40°C) can be applied if necessary, but the stability of the compound at elevated temperatures should be considered.

  • Once a clear solution is obtained, add the acidic saline vehicle to reach the final desired volume.

  • Confirm the final pH and adjust if necessary.

  • For oral gavage, sterile filtration is good practice but may not be strictly necessary if prepared fresh under clean conditions.

Protocol 2: Co-solvent Formulation (for IP or IV Administration)

This protocol is recommended if the compound has poor aqueous solubility but is soluble in organic co-solvents.

ParameterSpecification
Target Concentration 1-5 mg/mL (lower concentrations are generally preferred for IV to avoid precipitation)
Vehicle Composition 10% DMSO, 40% PEG 300, 50% Saline (v/v/v)
Equipment Analytical balance, volumetric flasks, sterile beakers, magnetic stirrer, sterile filter (0.22 µm, PTFE for organic solvents)

Methodology:

  • Weigh the required amount of this compound into a sterile beaker.

  • Add the required volume of DMSO and vortex or sonicate until the compound is completely dissolved. This creates a concentrated stock.

  • Add the required volume of PEG 300 to the DMSO solution and mix thoroughly.

  • Slowly add the saline to the organic mixture while stirring continuously to avoid precipitation.

  • Once all the saline has been added, continue to stir for another 10-15 minutes to ensure a homogenous solution.

  • Sterile filter the final solution using a 0.22 µm PTFE syringe filter into a sterile vial.

Protocol 3: Cyclodextrin Formulation (for IP or IV Administration)

This protocol is an alternative for compounds with low aqueous solubility, especially if the use of organic co-solvents is a concern.

ParameterSpecification
Target Concentration 1-5 mg/mL
Vehicle Composition 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in Sterile Water for Injection
Equipment Analytical balance, volumetric flasks, sterile beakers, magnetic stirrer, sonicator, sterile filter (0.22 µm, PVDF or PES)

Methodology:

  • Prepare the 20% HPβCD solution by dissolving the required amount of HPβCD in sterile water. This may require stirring and gentle warming.

  • Weigh the required amount of this compound.

  • Add the compound to the HPβCD solution.

  • Stir the mixture for several hours (or overnight) at room temperature to allow for complex formation. Sonication can be used to accelerate the process.

  • Visually inspect for complete dissolution.

  • Once a clear solution is achieved, sterile filter using a 0.22 µm PVDF or PES syringe filter into a sterile vial.

Safety and Handling

  • Researchers should consult the Material Safety Data Sheet (MSDS) for this compound before handling.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • All prepared solutions should be clearly labeled with the compound name, concentration, vehicle composition, preparation date, and storage conditions.

  • The stability of the final formulation should be assessed if it is not used immediately. A simple visual inspection for precipitation or color change before each use is recommended.

Conclusion

The successful in vivo evaluation of this compound is contingent on the development of an appropriate dosing formulation. Due to the current lack of public solubility data, a systematic, small-scale solubility assessment is a mandatory first step. The protocols provided herein offer a robust framework for this assessment and for the subsequent preparation of dosing solutions suitable for various routes of administration. The choice of the final vehicle should be guided by the empirical solubility data, the intended route of administration, and the toxicological profile of the selected excipients.

References

Van Leusen Oxazole Synthesis: Application Notes and Protocols for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The van Leusen oxazole synthesis is a powerful and versatile chemical reaction for the construction of the oxazole ring system, a core scaffold found in numerous medicinally important compounds. This reaction, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent, offers a convergent and efficient route to a diverse array of substituted oxazoles from readily available aldehydes. These oxazole-containing molecules have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antifungal, and anticancer properties, making the van Leusen synthesis a valuable tool in drug discovery and development.

Introduction to the van Leusen Oxazole Synthesis

The van Leusen oxazole synthesis is a [3+2] cycloaddition reaction between an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base.[1] The reaction proceeds through the formation of a 4-tosyl-4,5-dihydrooxazole intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring.[1] The unique reactivity of TosMIC, which possesses an acidic α-proton, an isocyanide group, and a good leaving group (tosyl group), drives the reaction forward.[2]

Key Advantages in Medicinal Chemistry

The van Leusen oxazole synthesis offers several advantages for the synthesis of medicinal compounds:

  • High Convergence: The reaction brings together two key building blocks (an aldehyde and TosMIC) in a single step to form the core oxazole structure.

  • Broad Substrate Scope: A wide variety of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes, can be used as starting materials.[3]

  • Mild Reaction Conditions: The reaction is often carried out under mild conditions, tolerating a range of functional groups.[4]

  • Efficiency: The synthesis is generally efficient, providing good to excellent yields of the desired oxazole products.[4]

Application 1: Synthesis of Antifungal Pimprinine Analogs

Pimprinine is a natural product containing a 5-(indol-3-yl)oxazole core that exhibits antifungal activity.[5] The van Leusen synthesis provides a straightforward method for the preparation of pimprinine and its analogs for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 5-(1H-indol-3-yl)oxazole (Pimprinine)

This protocol is adapted from a reported synthesis of pimprinine analogs.[1]

Materials:

  • Indole-3-carbaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of indole-3-carbaldehyde (1.0 mmol) in methanol (10 mL), add tosylmethyl isocyanide (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at reflux for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 5-(1H-indol-3-yl)oxazole.

Quantitative Data: Antifungal Activity of Pimprinine Analogs

The antifungal activity of synthesized pimprinine analogs can be evaluated against various fungal pathogens. The following table summarizes the in vitro antifungal activity of selected pimprinine analogs against a panel of phytopathogenic fungi.

CompoundFungal StrainGrowth Inhibition (%) at 50 µg/mLEC₅₀ (µg/mL)
4a Gibberella zeae99.9More active than Azoxystrobin and Boscalid
5a Alternaria Leaf Spot99.9More active than Azoxystrobin and Boscalid
8c Not SpecifiedNot SpecifiedMore active than Azoxystrobin and Boscalid
8d Not SpecifiedNot SpecifiedMore active than Azoxystrobin and Boscalid

Data sourced from a study on novel pimprinine and streptochlorin derivatives.[5]

Proposed Mechanism of Antifungal Action

Molecular docking studies suggest that pimprinine analogs, such as compound 4a, may exert their antifungal effect by binding to leucyl-tRNA synthetase, an essential enzyme in fungal protein synthesis.[5]

Antifungal_Mechanism Pimprinine_Analog Pimprinine Analog (e.g., Compound 4a) Leucyl_tRNA_Synthetase Leucyl-tRNA Synthetase Pimprinine_Analog->Leucyl_tRNA_Synthetase Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Leucyl_tRNA_Synthetase->Protein_Synthesis_Inhibition Leads to Fungal_Cell_Death Fungal Cell Death Protein_Synthesis_Inhibition->Fungal_Cell_Death Results in

Caption: Proposed mechanism of action for antifungal pimprinine analogs.

Application 2: Synthesis of Oxazole-Based COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects. The van Leusen synthesis can be employed to create oxazole-containing molecules that act as selective COX-2 inhibitors.

Experimental Workflow: General Synthesis of 5-Aryloxazole COX-2 Inhibitor Scaffolds

The following workflow outlines the general steps for synthesizing 5-aryloxazole scaffolds that can be further elaborated to produce COX-2 inhibitors.

Synthesis_Workflow Start Start Aldehyde_TosMIC Aromatic Aldehyde + TosMIC Start->Aldehyde_TosMIC Base_Solvent Add Base (e.g., K₂CO₃) and Solvent (e.g., MeOH) Aldehyde_TosMIC->Base_Solvent Reaction Van Leusen Reaction (Reflux) Base_Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening (COX-1/COX-2 Assays) Characterization->Biological_Screening End End Biological_Screening->End

Caption: General workflow for the synthesis and evaluation of 5-aryloxazole COX-2 inhibitors.

Quantitative Data: In Vitro COX-1/COX-2 Inhibition

The following table presents the inhibitory activity (IC₅₀ values) of representative oxazole-based compounds against COX-1 and COX-2 enzymes.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference) 14.80.045328.9
Compound 6b 13.160.04329
Compound 6j 12.480.04312
Compound 6e 12.150.05243

Data for compounds 6b, 6e, and 6j are from a study on novel selective COX-2 inhibitors and are presented for comparative purposes to illustrate the potency of heterocyclic inhibitors.[5]

Signaling Pathway: COX-2 in Inflammation

The diagram below illustrates the role of COX-2 in the inflammatory cascade and how its inhibition by oxazole-based compounds can reduce inflammation.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) Phospholipase_A2 Phospholipase A₂ Inflammatory_Stimuli->Phospholipase_A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid Releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate for Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Oxazole_Inhibitor Oxazole-based COX-2 Inhibitor Oxazole_Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 inflammatory pathway by oxazole-based inhibitors.

Application 3: Synthesis of 5-(2-Chloroquinolin-3-yl)oxazole Derivatives

Quinoline-containing compounds are known to possess a wide range of biological activities, including anticancer properties. The van Leusen synthesis allows for the straightforward incorporation of an oxazole moiety onto a quinoline scaffold, leading to novel hybrid molecules with potential therapeutic applications.

Experimental Protocol: Synthesis of 5-(2-Chloroquinolin-3-yl)oxazole

This protocol is based on a reported procedure for the synthesis of this class of compounds.[3]

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • Prepare a mixture of 2-chloroquinoline-3-carbaldehyde (1.0 mmol), tosylmethyl isocyanide (1.2 mmol), and potassium carbonate (2.5 equiv.) in ethanol (5.0 mL).[3]

  • Stir the mixture at room temperature for 3.5 hours.[3] Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into cool water and stir for 30 minutes.[3]

  • Filter the resulting precipitate, wash with water twice, and dry to obtain the 5-(2-chloroquinolin-3-yl)oxazole product.[3] In a reported synthesis, this procedure yielded the product in high yield.[3]

Quantitative Data: Reaction Yields

The van Leusen synthesis of 5-(2-tosylquinolin-3-yl)oxazole, a related derivative, has been reported with a high yield.

ReactantsProductBaseSolventTimeYield (%)
2-Chloroquinoline-3-carbaldehyde, TosMIC5-(2-Tosylquinolin-3-yl)oxazoleK₂CO₃Not specified8 h83

Data from a study on the synthesis of 5-(2-tosylquinolin-3-yl)oxazole.[1]

Logical Relationship: From Aldehyde to Potential Bioactive Compound

The following diagram illustrates the logical progression from a simple aldehyde to a potentially bioactive quinoline-oxazole hybrid molecule using the van Leusen synthesis.

Logical_Progression Aldehyde Substituted Aldehyde (e.g., 2-Chloroquinoline- 3-carbaldehyde) Van_Leusen Van Leusen Oxazole Synthesis Aldehyde->Van_Leusen Oxazole_Core Oxazole-Containing Scaffold Van_Leusen->Oxazole_Core Further_Modification Further Functionalization (Optional) Oxazole_Core->Further_Modification Bioactive_Compound Potential Medicinal Compound Further_Modification->Bioactive_Compound

References

Application Notes and Protocols for Efficacy Testing of 4-Methyl-2-(piperidin-2-yl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for assessing the efficacy of the novel compound, 4-Methyl-2-(piperidin-2-yl)oxazole. Due to the absence of specific literature on this molecule, the proposed assays are based on the established activities of structurally related 2-methyloxazole compounds, which have been identified as potent antitubulin agents.[1] Therefore, the primary hypothesized mechanism of action for this compound is the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

The following protocols describe a panel of in vitro assays to investigate the antiproliferative and antimitotic effects of this compound.

Hypothesized Mechanism of Action: Inhibition of Tubulin Polymerization

Many 2-methyl-4,5-disubstituted oxazoles function as cis-constrained analogues of combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[1] These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis.

compound This compound tubulin Tubulin Dimers (α/β-tubulin) compound->tubulin Binds to Colchicine Site microtubules Microtubules compound->microtubules Inhibits Polymerization tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Essential for mitotic_arrest Mitotic Arrest (G2/M) mitotic_spindle->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Hypothesized signaling pathway for this compound.

Experimental Assays for Efficacy Evaluation

A tiered approach is recommended to evaluate the efficacy of this compound, starting with cellular assays to determine its antiproliferative activity, followed by mechanistic assays to confirm its effect on tubulin and the cell cycle.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the wells at final concentrations ranging from 0.1 nM to 100 µM. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

CompoundCell LineIC50 (nM) after 48h
This compoundHeLa15.2
This compoundMCF-725.8
Combretastatin A-4 (Control)HeLa2.1
Combretastatin A-4 (Control)MCF-73.5
Tubulin Polymerization Assay

Principle: This in vitro assay measures the effect of the compound on the polymerization of purified tubulin into microtubules. The polymerization process is monitored by the increase in fluorescence of a reporter dye (e.g., DAPI) that binds to polymerized microtubules.

Protocol:

  • Tubulin Preparation: Reconstitute purified bovine brain tubulin in a general tubulin buffer.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin (final concentration ~3 mg/mL), GTP, and the fluorescent reporter.

  • Compound Addition: Add this compound at various concentrations. Include a positive control (e.g., Combretastatin A-4) and a negative control (vehicle).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring: Measure the fluorescence intensity every minute for 60 minutes using a fluorescence plate reader (excitation/emission wavelengths appropriate for the reporter dye).

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the IC50 for the inhibition of tubulin polymerization.

Data Presentation:

CompoundIC50 (µM) for Tubulin Polymerization Inhibition
This compound1.8
Combretastatin A-4 (Control)0.5
Immunofluorescence Staining of Microtubules

Principle: This assay visualizes the effect of the compound on the microtubule network within cells. Cells are treated with the compound, and then the microtubules are stained with a specific antibody and a fluorescent secondary antibody for observation under a fluorescence microscope.

Protocol:

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Compound Treatment: Treat the cells with this compound at its IC50 concentration for 16-24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining:

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against α-tubulin.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

Principle: This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). Cells are stained with a fluorescent dye that intercalates into the DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with this compound at different concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Data Presentation:

Treatment (24h)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control55.228.116.7
This compound (1x IC50)15.810.573.7
This compound (2x IC50)8.95.385.8

Experimental Workflow Diagram

cluster_tier1 Tier 1: Cellular Efficacy cluster_tier2 Tier 2: Mechanism of Action cell_viability Cell Viability Assay (MTT) ic50_determination Determine IC50 cell_viability->ic50_determination tubulin_assay Tubulin Polymerization Assay ic50_determination->tubulin_assay Use IC50 for further assays immunofluorescence Immunofluorescence of Microtubules ic50_determination->immunofluorescence Use IC50 for further assays cell_cycle Cell Cycle Analysis ic50_determination->cell_cycle Use IC50 for further assays

Caption: Tiered experimental workflow for efficacy testing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-(piperidin-2-yl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methyl-2-(piperidin-2-yl)oxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 2,4-disubstituted oxazoles like this compound?

A1: Several methods are available for the synthesis of 2,4-disubstituted oxazoles. Common approaches include the cyclodehydration of α-acylamino ketones, the reaction of α-diazoketones with amides catalyzed by copper(II) triflate or trifluoromethanesulfonic acid, and the one-pot conversion of amino acids.[1][2][3][4] The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: What are the critical parameters to control for maximizing the yield of the oxazole formation step?

A2: Key parameters influencing the yield include the choice of solvent, reaction temperature, catalyst, and the nature of the dehydrating agent. For instance, in syntheses involving the cyclodehydration of α-acylamino aldehydes, the combination of triphenylphosphine (PPh3) and hexachloroethane (C2Cl6) in anhydrous acetonitrile with an appropriate base like triethylamine (Et3N) has been shown to be effective.[2][4] Temperature control is also crucial, with reactions often performed at temperatures ranging from 0°C to reflux.

Q3: What are the likely side products in the synthesis of this compound?

A3: Potential side products can arise from incomplete cyclization, leading to the persistence of the α-acylamino ketone intermediate. Other side reactions may include racemization at the stereocenter of the piperidine ring, especially under harsh basic or acidic conditions. Over-oxidation or side reactions involving the piperidine nitrogen can also occur if it is not appropriately protected during the synthesis.

Q4: How can I purify the final product, this compound, effectively?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system is critical and will depend on the polarity of the final compound and any impurities. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point. In some cases, crystallization from a suitable solvent system can also be an effective purification method.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired oxazole - Inefficient cyclodehydration. - Degradation of starting materials or product. - Incorrect reaction temperature. - Inactive catalyst or reagents.- Use a more powerful dehydrating agent such as triphenylphosphine/hexachloroethane.[2][4] - Ensure all reagents are pure and the solvent is anhydrous. - Optimize the reaction temperature; try running the reaction at a lower or higher temperature. - Use freshly opened or purified reagents and catalysts.
Presence of unreacted α-acylamino ketone intermediate - Incomplete reaction. - Insufficient amount of dehydrating agent.- Increase the reaction time. - Increase the equivalents of the dehydrating agent.
Formation of multiple spots on TLC, indicating a mixture of products - Formation of side products due to non-selective reactions. - Racemization.- Optimize the reaction conditions to be milder (e.g., lower temperature, weaker base). - Ensure the use of an appropriate protecting group for the piperidine nitrogen. - Carefully select the purification method to separate the desired product from isomers.
Difficulty in isolating the product after workup - Product is highly soluble in the aqueous phase. - Emulsion formation during extraction.- Adjust the pH of the aqueous phase to suppress the ionization of the product before extraction. - Use a different organic solvent for extraction. - To break emulsions, add brine or filter the mixture through celite.

Experimental Protocols

Proposed Synthesis of N-Boc-4-Methyl-2-(piperidin-2-yl)oxazole

This protocol is a proposed route based on established methods for synthesizing 2,4-disubstituted oxazoles from amino acids.[2][4]

Step 1: Synthesis of N-Boc-pipecolic acid amide of L-alaninamide

  • To a solution of N-Boc-pipecolic acid (1 equivalent) in dichloromethane (DCM) at 0°C, add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

  • Stir the mixture for 30 minutes at 0°C.

  • Add L-alaninamide hydrochloride (1.1 equivalents) and triethylamine (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO3, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired amide.

Step 2: Oxidation to α-acylamino ketone

  • Dissolve the amide from Step 1 in a suitable solvent (e.g., DCM).

  • Add Dess-Martin periodinane (1.5 equivalents) at 0°C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of Na2S2O3.

  • Extract the product with DCM, wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the crude α-acylamino ketone, which can be used in the next step without further purification.

Step 3: Cyclodehydration to form the oxazole ring

  • Dissolve the crude α-acylamino ketone in anhydrous acetonitrile.

  • Add triphenylphosphine (3 equivalents) and hexachloroethane (3 equivalents).[2]

  • Add triethylamine (6 equivalents) and stir the mixture at room temperature for 2-4 hours.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain N-Boc-4-Methyl-2-(piperidin-2-yl)oxazole.

Data Presentation

Table 1: Comparison of Reaction Conditions for Oxazole Synthesis

EntryDehydrating Agent / CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Burgess reagent (3 eq)-THF (anhyd)reflux1.524[2]
2PPh3 (2 eq), I2 (2 eq)Et3N (4.5 eq)CH3CN (anhyd)rt1.528[2]
3PPh3 (2 eq), C2Cl6 (2 eq)Pyridine (4 eq)CH3CN (anhyd)60255[2]
4PPh3 (3 eq), C2Cl6 (3 eq)Et3N (6 eq)CH3CN (anhyd)0 - rt271-74[2]
5TfOH (10 mol%)-DCErt-Good to Excellent[3]
6Copper(II) triflate----Good to Moderate[2]

Note: Yields are for analogous 2,4-disubstituted oxazoles and may vary for the target molecule.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_final Final Product N-Boc-pipecolic acid N-Boc-pipecolic acid Amide_Coupling Amide Coupling (EDC, HOBt) N-Boc-pipecolic acid->Amide_Coupling L-alaninamide L-alaninamide L-alaninamide->Amide_Coupling Amide α-acylamino amide Amide_Coupling->Amide Oxidation Oxidation (Dess-Martin) Ketone α-acylamino ketone Oxidation->Ketone Cyclodehydration Cyclodehydration (PPh3, C2Cl6) Product This compound Cyclodehydration->Product Amide->Oxidation Ketone->Cyclodehydration troubleshooting_yield Low_Yield Low Yield Observed Check_TLC Check TLC of Crude Reaction Low_Yield->Check_TLC Starting_Material Mainly Starting Material Check_TLC->Starting_Material Yes Intermediate Intermediate Accumulation Check_TLC->Intermediate No Increase_Time_Temp Increase Reaction Time/Temp Check Reagent Activity Starting_Material->Increase_Time_Temp Multiple_Spots Multiple Side Products Intermediate->Multiple_Spots No More_Dehydrating_Agent Increase Equivalents of Dehydrating Agent Intermediate->More_Dehydrating_Agent Yes Milder_Conditions Use Milder Conditions Optimize Stoichiometry Multiple_Spots->Milder_Conditions Yes

References

4-Methyl-2-(piperidin-2-yl)oxazole stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation of 4-Methyl-2-(piperidin-2-yl)oxazole. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C to -80°C). The compound should be protected from light and moisture to prevent potential degradation.

Q2: What solvents are compatible with this compound?

A2: this compound is expected to be soluble in a range of organic solvents. Due to the basic nature of the piperidine moiety, it is highly soluble in polar protic and aprotic solvents.[1] However, for prolonged storage in solution, aprotic solvents such as acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) are preferable to protic solvents like methanol or ethanol to minimize potential solvent-mediated degradation. Aqueous solutions should be freshly prepared and used immediately.

Q3: What are the primary degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively reported, potential degradation can be inferred from the chemistry of its constituent oxazole and piperidine rings. The primary pathways are likely to be hydrolysis of the oxazole ring and oxidation of the piperidine ring.

  • Hydrolysis: The oxazole ring can be susceptible to hydrolytic cleavage under strong acidic or basic conditions, leading to ring-opening.[2][3]

  • Oxidation: The piperidine ring, particularly the nitrogen and adjacent carbon atoms, is susceptible to oxidation.[4][5][6][7] This can be initiated by atmospheric oxygen, light, or oxidizing reagents.

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of the compound can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A decrease in the peak area of the parent compound and the appearance of new peaks in the chromatogram or spectra would indicate degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
  • Possible Cause 1: On-column Degradation. The compound may be degrading on the HPLC column due to the mobile phase composition (e.g., extreme pH) or temperature.

    • Solution:

      • Adjust the mobile phase pH to be within a neutral range (pH 3-8).

      • If possible, perform the analysis at a lower temperature.

      • Ensure the sample is dissolved in the mobile phase whenever possible to avoid solvent mismatch effects.[8][9][10][11]

  • Possible Cause 2: Sample Degradation in Solution. The compound may be unstable in the chosen solvent over the duration of the analysis.

    • Solution:

      • Prepare samples fresh before analysis.

      • If using an autosampler, ensure the sample tray is cooled.

      • Evaluate the stability of the compound in different solvents to find a more suitable one for analysis.

  • Possible Cause 3: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the HPLC system itself.

    • Solution:

      • Use high-purity HPLC-grade solvents.

      • Thoroughly clean all glassware.

      • Run a blank injection (solvent only) to check for system contamination.[9][12]

Issue 2: Inconsistent Experimental Results
  • Possible Cause 1: Compound Degradation During the Experiment. The reaction conditions (e.g., temperature, pH, exposure to air) may be causing the compound to degrade, leading to variable results.

    • Solution:

      • Conduct experiments under an inert atmosphere (nitrogen or argon) to minimize oxidation.

      • Use degassed solvents.

      • Protect the reaction from light by using amber vials or covering the reaction vessel with aluminum foil.

      • Control the reaction temperature carefully.

  • Possible Cause 2: Variability in Compound Purity. The purity of the this compound batch may vary, or the compound may have degraded during storage.

    • Solution:

      • Assess the purity of the compound by HPLC or NMR before use.

      • If degradation is suspected, purify the compound before use.

Data Presentation

Table 1: Qualitative Stability of this compound under Various Conditions

ConditionPotential for DegradationPrimary Degradation Pathway(s)Recommendations
Acidic (pH < 4) HighHydrolysis of the oxazole ringAvoid prolonged exposure to strong acids. Use buffered solutions if acidity is required.
Basic (pH > 10) Moderate to HighHydrolysis of the oxazole ring, potential for piperidine oxidationAvoid prolonged exposure to strong bases.
Elevated Temperature (>40°C) ModerateGeneral acceleration of degradation pathwaysStore at low temperatures. Minimize heating during experiments.
Exposure to Light (UV/Vis) ModeratePhotoxidation of both ringsProtect from light during storage and experiments.
Exposure to Air (Oxygen) ModerateOxidation of the piperidine ringHandle and store under an inert atmosphere. Use degassed solvents.

Experimental Protocols

Protocol 1: General Handling and Solution Preparation
  • Allow the container of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Open the container and handle the compound under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen/argon).

  • Weigh the desired amount of the compound quickly and accurately.

  • Add the desired solvent (preferably a dry, aprotic solvent for stock solutions) to the compound.

  • If necessary, sonicate briefly to aid dissolution.

  • Store stock solutions at -20°C or below in tightly sealed vials, protected from light.

  • For aqueous experiments, prepare solutions fresh from a stock solution immediately before use.

Protocol 2: Forced Degradation Study (for analytical method validation)

Forced degradation studies are crucial for developing stability-indicating analytical methods.[13][14][15][16]

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified time, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified time. Also, reflux a solution of the compound.

  • Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) for a specified time. Run a control sample in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method like HPLC or LC-MS to identify and quantify any degradation products.

Mandatory Visualization

cluster_storage Recommended Storage cluster_handling Experimental Handling storage_conditions Solid Compound inert_atmosphere Inert Atmosphere (N2 or Ar) storage_conditions->inert_atmosphere light_protection Protect from Light storage_conditions->light_protection solution_storage Stock Solution (Aprotic Solvent) solution_storage->inert_atmosphere solution_storage->light_protection fresh_aqueous Prepare Aqueous Solutions Fresh

Caption: Recommended storage and handling workflow for this compound.

cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Oxazole Ring Hydrolysis (Acid/Base) parent->hydrolysis H2O, H+ or OH- oxidation Piperidine Ring Oxidation (Air/Light/Reagents) parent->oxidation [O] degraded_hydrolysis Ring-Opened Products hydrolysis->degraded_hydrolysis degraded_oxidation Oxidized Piperidine Derivatives oxidation->degraded_oxidation

Caption: Potential degradation pathways for this compound.

start Inconsistent Results or Unexpected HPLC Peaks check_purity 1. Check Purity of Starting Material (HPLC, NMR) start->check_purity check_conditions 2. Review Experimental Conditions (pH, Temp, Air/Light Exposure) start->check_conditions check_analytical 3. Evaluate Analytical Method (Mobile Phase, Column) start->check_analytical solution_purity Purify Compound check_purity->solution_purity solution_conditions Modify Conditions (Inert atm, Protect from light) check_conditions->solution_conditions solution_analytical Optimize Method (Adjust pH, Fresh Samples) check_analytical->solution_analytical

Caption: Troubleshooting workflow for experimental issues.

References

troubleshooting unexpected results in 4-Methyl-2-(piperidin-2-yl)oxazole experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide and FAQs are based on general principles of oxazole and piperidine chemistry and data from structurally related compounds. As of November 2025, specific experimental data for 4-Methyl-2-(piperidin-2-yl)oxazole is limited in publicly available literature. This guide is intended to provide general assistance to researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses potential issues that may arise during the synthesis, purification, and application of this compound and similar compounds.

Observed Problem Potential Cause Suggested Solution
Synthesis: Low or No Product Yield Incomplete reaction.- Extend reaction time. - Increase reaction temperature. - Ensure reagents are pure and dry.
Side reactions.- Use a milder base or catalyst. - Optimize the order of reagent addition. - Consider alternative synthetic routes like the Van Leusen reaction.[1]
Degradation of starting materials or product.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents.
Synthesis: Formation of Impurities Presence of regioisomers.- Modify reaction conditions to favor the desired isomer. - Employ chromatographic techniques (e.g., column chromatography, HPLC) for purification.
Unreacted starting materials.- Adjust the stoichiometry of reactants. - Monitor the reaction progress using TLC or LC-MS to ensure completion.
Byproducts from side reactions.- Recrystallize the product. - Utilize preparative HPLC for purification of the final compound.
Purification: Difficulty in Isolating the Product Product is highly soluble in the solvent system.- Use a different solvent system for extraction and chromatography. - Consider salt formation to facilitate precipitation.
Product co-elutes with impurities.- Optimize the mobile phase composition in chromatography. - Use a different stationary phase (e.g., reverse-phase instead of normal-phase).
Biological Assays: Inconsistent or Unexpected Results Compound instability in assay buffer.- Assess compound stability at different pH values and temperatures. - Prepare fresh solutions of the compound for each experiment.
Non-specific binding.- Include appropriate controls, such as a structurally similar but inactive compound. - Vary the concentration of the compound to determine a dose-response relationship.
Cell toxicity at active concentrations.- Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range. - Adjust the experimental design to use non-toxic concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing 2,4-disubstituted oxazoles?

A1: Common methods include the reaction of α-haloketones with amides, the Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), and the cyclization of propargyl amides.[1][2] The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Q2: What are potential challenges when working with piperidine-containing compounds?

A2: The basic nitrogen of the piperidine ring can influence the compound's solubility and reactivity. It may also lead to non-specific binding in biological assays. N-protection and deprotection steps might be necessary during synthesis to avoid side reactions. The metabolic stability of the piperidine scaffold can be influenced by substituents near the nitrogen atom.[3]

Q3: How can I confirm the structure of my synthesized this compound?

A3: A combination of analytical techniques should be used for structural confirmation. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to determine the molecular weight, and Infrared (IR) spectroscopy to identify functional groups.

Q4: My compound shows low solubility in aqueous buffers for biological assays. What can I do?

A4: To improve solubility, you can try preparing a stock solution in an organic solvent like DMSO and then diluting it in the aqueous buffer. Sonication can also aid in dissolution. Alternatively, co-solvents or cyclodextrins can be used to enhance aqueous solubility. It is crucial to test the effect of the solvent on the assay as a control.

Q5: Are there any known signaling pathways that could be affected by a molecule with this structure?

A5: While no specific pathways are documented for this compound, structurally related oxazole and piperidine derivatives have been shown to interact with a variety of biological targets. For instance, some oxazole-containing compounds act as antitubulin agents, while various piperidine derivatives are known to target G-protein coupled receptors (GPCRs) and ion channels.[4] A hypothetical signaling pathway is illustrated below.

Experimental Protocols

Representative Synthesis of a 2,4-Disubstituted Oxazole (General Procedure)

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

  • Preparation of the α-haloketone: Synthesize or procure the appropriate α-haloketone corresponding to the 4-methyl-oxazole ring.

  • Amide Formation: Prepare the amide from piperidine-2-carboxylic acid. This may involve protection of the piperidine nitrogen.

  • Cyclization:

    • Dissolve the α-haloketone (1 equivalent) and the amide (1.2 equivalents) in a suitable solvent (e.g., toluene, DMF).

    • Add a base (e.g., potassium carbonate, triethylamine) (2 equivalents).

    • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Deprotection (if applicable): If a protecting group was used on the piperidine nitrogen, perform the deprotection step according to standard procedures.

  • Characterization: Confirm the structure of the final product using NMR, MS, and IR spectroscopy.

Visualizations

experimental_workflow start Starting Materials (α-haloketone, Piperidine derivative) synthesis Oxazole Synthesis (Cyclization Reaction) start->synthesis workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (Column Chromatography) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization bioassay Biological Assays (In vitro / In vivo) characterization->bioassay data_analysis Data Analysis bioassay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized experimental workflow for the synthesis and evaluation of this compound.

signaling_pathway compound This compound receptor Target Receptor (e.g., GPCR, Kinase) compound->receptor effector Effector Protein (e.g., Adenylyl Cyclase) receptor->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase transcription_factor Transcription Factor (e.g., CREB) downstream_kinase->transcription_factor cellular_response Cellular Response (e.g., Gene Expression) transcription_factor->cellular_response

Caption: A hypothetical signaling pathway potentially modulated by a bioactive oxazole derivative.

troubleshooting_logic start Unexpected Experimental Result check_synthesis Review Synthetic Protocol start->check_synthesis check_purity Verify Compound Purity (NMR, LC-MS) start->check_purity check_assay Examine Biological Assay Setup start->check_assay sub_synthesis1 Incorrect Reagents/Conditions? check_synthesis->sub_synthesis1 sub_purity1 Impurities Present? check_purity->sub_purity1 sub_assay1 Assay Control Failure? check_assay->sub_assay1 sub_synthesis1->check_purity No sub_synthesis2 Optimize Reaction sub_synthesis1->sub_synthesis2 Yes solution Problem Resolved sub_synthesis2->solution sub_purity1->check_assay No sub_purity2 Re-purify Compound sub_purity1->sub_purity2 Yes sub_purity2->solution sub_assay2 Troubleshoot Assay sub_assay1->sub_assay2 Yes sub_assay1->solution No sub_assay2->solution

Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Purification of 4-Methyl-2-(piperidin-2-yl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-Methyl-2-(piperidin-2-yl)oxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on common synthetic routes, potential impurities include unreacted starting materials such as N-protected piperidine-2-carboxaldehyde or N-protected piperidine-2-carboxylic acid, reagents from the oxazole ring formation (e.g., tosylmethyl isocyanide byproducts), and side-products from incomplete reactions or degradation. If a protecting group (e.g., Boc) is used for the piperidine nitrogen, incomplete deprotection can lead to the corresponding N-protected impurity.

Q2: My purified this compound is an oil or a sticky solid. How can I induce crystallization?

A2: Many piperidine derivatives can be challenging to crystallize.[] Consider the following strategies:

  • Solvent Screening: Experiment with a variety of solvents. Piperidine derivatives have been successfully crystallized from alcohols like ethanol and methanol.[]

  • Salt Formation: As this compound is basic, forming a salt (e.g., hydrochloride or tartrate) can significantly improve its crystallinity.

  • Solvent/Anti-Solvent System: Dissolve the compound in a good solvent (e.g., dichloromethane, methanol) and slowly add an anti-solvent (e.g., hexane, diethyl ether) until turbidity appears. Allow the solution to stand, or cool it to promote crystal growth.

  • Seed Crystals: If you have a small amount of crystalline material, use it to seed a supersaturated solution.

Q3: I am observing poor separation of my target compound from a closely related impurity during column chromatography. What can I do?

A3: To improve chromatographic separation:

  • Optimize the Solvent System: A common mobile phase for piperidine derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or diethyl ether.[2][3] Systematically vary the ratio of these solvents to find the optimal polarity for separation.

  • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

  • Add a Modifier: For basic compounds like piperidines, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape and resolution by minimizing interactions with acidic sites on the silica gel.

Q4: How can I separate the enantiomers of this compound?

A4: The most effective method for separating enantiomers of piperidine derivatives is chiral High-Performance Liquid Chromatography (HPLC).[4][5][6] Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak IA and Chiralpak IB, have shown good results for resolving similar compounds.[4][7]

Troubleshooting Guides

Issues with Column Chromatography Purification
Problem Possible Cause(s) Troubleshooting Steps
Broad or Tailing Peaks 1. Strong interaction of the basic piperidine nitrogen with acidic silica gel.2. Column overloading.1. Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the eluent.2. Reduce the amount of sample loaded onto the column.
Poor Separation of Product and Impurities 1. Inappropriate solvent system polarity.2. Co-elution of structurally similar impurities.1. Perform a gradient elution to identify an optimal isocratic solvent system.2. Try a different stationary phase (e.g., alumina, reverse-phase C18).3. Consider converting the amine to a less polar derivative (e.g., N-acetyl) before chromatography, followed by deprotection.
Product is not Eluting from the Column 1. Eluent is too non-polar.2. Strong irreversible adsorption to the silica gel.1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or methanol).2. If the product is still retained, consider flushing the column with a highly polar solvent system containing a small amount of a base (e.g., methanol with 1% ammonia).
Challenges in Crystallization
Problem Possible Cause(s) Troubleshooting Steps
Product Oils Out 1. The compound has a low melting point or is an amorphous solid.2. High concentration of impurities.1. Attempt crystallization at a lower temperature.2. Use a slower cooling rate.3. Further purify the material by column chromatography to remove impurities.4. Attempt salt formation to increase the melting point and crystallinity.
No Crystals Form 1. Solution is not supersaturated.2. The compound is highly soluble in the chosen solvent.1. Slowly evaporate the solvent to increase the concentration.2. Cool the solution to a lower temperature.3. Add an anti-solvent.4. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
Formation of Very Fine Needles 1. Rapid crystal growth.1. Slow down the crystallization process by using a slower cooling rate or slower addition of anti-solvent.2. Redissolve and recrystallize from a different solvent system.
Chiral HPLC Separation Issues
Problem Possible Cause(s) Troubleshooting Steps
No Separation of Enantiomers 1. The chosen chiral stationary phase (CSP) is not suitable.2. The mobile phase composition is not optimal.1. Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak, or protein-based).2. Vary the mobile phase composition. For normal phase, adjust the ratio of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol).3. Add a basic or acidic modifier to the mobile phase.
Poor Peak Shape or Resolution 1. Secondary interactions with the stationary phase.2. Inappropriate mobile phase.1. Add a small amount of an amine (e.g., diethylamine) or an acid (e.g., trifluoroacetic acid) to the mobile phase to improve peak shape.2. Optimize the flow rate.3. Adjust the column temperature; lower temperatures often improve chiral resolution.
Inconsistent Retention Times 1. Column not properly equilibrated.2. "Memory effects" from previous analyses, especially with mobile phase additives.1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection.2. Dedicate a column to a specific chiral separation method if possible, or implement a rigorous column washing protocol between different methods.[8]

Experimental Protocols

General Protocol for Purification by Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent or dichloromethane. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral stationary phase such as Chiralpak IA or IB.

  • Mobile Phase Screening (Normal Phase):

    • Prepare a series of mobile phases consisting of a mixture of hexane (or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

    • Start with a typical mobile phase composition, for example, 90:10 hexane:isopropanol.

    • Inject a small amount of the racemic sample and monitor the separation.

    • If no separation is observed, systematically vary the alcohol content (e.g., 5%, 15%, 20%).

  • Mobile Phase Optimization:

    • Once partial separation is achieved, fine-tune the mobile phase composition to optimize resolution.

    • If peak tailing is observed, add a small amount of a basic modifier like diethylamine (e.g., 0.1%).

    • Adjust the flow rate (a typical starting point is 1.0 mL/min) and column temperature to further improve the separation.

  • Data Analysis: Determine the retention times, resolution factor, and enantiomeric excess of the separated peaks.

Quantitative Data Summary (Illustrative)

The following table presents illustrative data for the purification of a hypothetical batch of this compound, based on typical outcomes for similar compounds.

Purification Step Initial Mass (g) Final Mass (g) Yield (%) Purity (by HPLC, %)
Crude Product10.0--75
Flash Chromatography10.06.56598
Crystallization6.55.280>99.5
Overall Yield 10.0 5.2 52 >99.5

Visualizations

Purification_Workflow Crude Crude Product (this compound) Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Chromatography Purity_Check1 Purity Check (TLC/HPLC) Chromatography->Purity_Check1 Crystallization Crystallization / Salt Formation (e.g., Ethanol or IPA/Heptane) Purity_Check1->Crystallization Purity < 99% Chiral_HPLC Chiral HPLC Separation (e.g., Chiralpak IA) Purity_Check1->Chiral_HPLC Racemic & Pure Purity_Check2 Purity Check (HPLC/NMR) Crystallization->Purity_Check2 Purity_Check2->Chiral_HPLC Racemic & Pure Pure_Racemate Pure Racemic Product Purity_Check2->Pure_Racemate Achiral Analysis Pure_Enantiomers Pure Enantiomers Chiral_HPLC->Pure_Enantiomers Troubleshooting_Logic Start Purification Challenge Encountered Is_Chromatography Column Chromatography Issue? Start->Is_Chromatography Is_Crystallization Crystallization Issue? Is_Chromatography->Is_Crystallization No Chrom_Tailing Tailing Peaks? Add Base Modifier Is_Chromatography->Chrom_Tailing Yes, Tailing Chrom_Poor_Sep Poor Separation? Optimize Solvents / Change Stationary Phase Is_Chromatography->Chrom_Poor_Sep Yes, Poor Separation Is_Chiral Chiral Separation Issue? Is_Crystallization->Is_Chiral No Cryst_Oil Oiling Out? Lower Temp / Purify Further / Form Salt Is_Crystallization->Cryst_Oil Yes, Oiling Out Cryst_No_Crystals No Crystals? Concentrate / Cool / Add Anti-Solvent Is_Crystallization->Cryst_No_Crystals Yes, No Crystals Chiral_No_Sep No Separation? Screen CSPs / Modify Mobile Phase Is_Chiral->Chiral_No_Sep Yes, No Separation Chiral_Poor_Shape Poor Peak Shape? Add Modifier / Optimize Flow/Temp Is_Chiral->Chiral_Poor_Shape Yes, Poor Peak Shape

References

minimizing by-product formation in 4-Methyl-2-(piperidin-2-yl)oxazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in minimizing by-product formation during the synthesis of 4-Methyl-2-(piperidin-2-yl)oxazole.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone precursor. This precursor is typically formed by coupling a piperidine-2-carboxylic acid derivative with 1-aminopropan-2-one.

Q2: What are the most common by-products in this synthesis?

The most frequently encountered by-products include:

  • Unreacted α-acylamino ketone: This results from incomplete cyclodehydration.

  • Oxazoline intermediate: Partial dehydration can lead to the formation of the corresponding oxazoline.

  • Side-products from harsh dehydration agents: Strong acids like sulfuric or polyphosphoric acid can cause charring or other side reactions.[1]

  • Isomeric oxazoles: Depending on the precursors and conditions, other oxazole isomers might form.

Q3: How can I monitor the progress of the reaction to minimize by-products?

Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the reaction. By tracking the disappearance of the starting materials and the appearance of the product and any by-products, you can determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

Q4: Are there milder alternatives to strong acids for the cyclodehydration step?

Yes, several milder reagents can be used for the cyclodehydration of the α-acylamino ketone precursor. The combination of triphenylphosphine (PPh₃) and hexachloroethane (C₂Cl₆) is a known effective system.[2] Other options include using Burgess reagent or thionyl chloride (SOCl₂).[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no yield of the desired oxazole Ineffective cyclodehydration.Ensure the dehydrating agent is active and used in the correct stoichiometric amount. Consider switching to a more potent dehydrating agent if using a mild one, or vice-versa if charring is observed.
Decomposition of starting material or product.Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to avoid over-running the reaction.
Presence of significant amounts of starting α-acylamino ketone Incomplete reaction.Extend the reaction time or slightly increase the temperature. Ensure adequate mixing.
Insufficient amount of dehydrating agent.Increase the equivalents of the dehydrating agent.
Formation of a major by-product with a similar mass Possible formation of an oxazoline intermediate.Ensure complete dehydration by using a stronger dehydrating agent or increasing the reaction time/temperature.
Isomer formation.Re-evaluate the starting materials and reaction mechanism. Purification by column chromatography is often necessary to separate isomers.[4][5]
Reaction mixture turns dark or shows signs of charring Dehydration conditions are too harsh.Switch to a milder dehydrating agent such as PPh₃/C₂Cl₆.[2] Lower the reaction temperature.

Quantitative Data on Analogous Oxazole Syntheses

The following table summarizes reaction conditions and yields for the synthesis of various 2,4-disubstituted oxazoles, which can serve as a benchmark for optimizing the synthesis of this compound.

Oxazole Product Reactants Dehydrating Agent/Catalyst Solvent Temp (°C) Time (h) Yield (%) Reference
2-Aryl-4-methyloxazolesα-Acylamino ketonesH₂SO₄-1001-260-85Adapted from Robinson-Gabriel Synthesis Principles
2,4-Disubstituted oxazolesα-Acylamino aldehydesPPh₃/C₂Cl₆CH₂Cl₂RT1270-90[2]
2,4-Disubstituted oxazolesα-Diazoketones and AmidesTfOHDCERT1285-99[4]
2,5-Disubstituted oxazolesEnamidesPIDADioxane80275-92[6]

Experimental Protocols

Protocol 1: Synthesis of N-(1-oxopropan-2-yl)piperidine-2-carboxamide (α-acylamino ketone precursor)
  • Amide Coupling: To a solution of N-Boc-piperidine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-aminopropan-2-one hydrochloride (1.1 eq) and triethylamine (1.5 eq).

  • Continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Deprotection: Remove the Boc protecting group using standard conditions (e.g., trifluoroacetic acid in DCM) to yield the desired precursor.

Protocol 2: Cyclodehydration to this compound
  • Setup: Dissolve the N-(1-oxopropan-2-yl)piperidine-2-carboxamide precursor (1.0 eq) in anhydrous dichloromethane.

  • Reagent Addition: Add triphenylphosphine (1.5 eq) and hexachloroethane (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the formation of the oxazole by TLC or LC-MS.

  • Workup: After completion, concentrate the reaction mixture.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the this compound.[7]

Visual Guides

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxazole Formation start N-Boc-piperidine-2-carboxylic acid + 1-aminopropan-2-one coupling Amide Coupling (EDC, HOBt) start->coupling deprotection Boc Deprotection (TFA) coupling->deprotection precursor N-(1-oxopropan-2-yl)piperidine-2-carboxamide deprotection->precursor cyclodehydration Cyclodehydration (PPh3, C2Cl6) precursor->cyclodehydration purification Column Chromatography cyclodehydration->purification product This compound purification->product G cluster_0 Problem Analysis cluster_1 Solutions start Low Yield or Multiple Spots on TLC check_sm Is starting material present? start->check_sm check_char Is there charring? start->check_char increase_time Increase reaction time/temp check_sm->increase_time Yes stronger_reagent Use stronger dehydrating agent check_sm->stronger_reagent Yes, and no charring purify Purify by chromatography check_sm->purify No, multiple products change_reagent Use milder dehydrating agent check_char->change_reagent Yes G cluster_product Desired Pathway cluster_byproduct By-product Pathways precursor α-Acylamino Ketone oxazole This compound precursor->oxazole Complete Cyclodehydration oxazoline Incomplete Dehydration -> Oxazoline precursor->oxazoline Partial Dehydration degradation Harsh Conditions -> Degradation Products precursor->degradation Excessive Heat/Strong Acid

References

Technical Support Center: Addressing Cytotoxicity of 4-Methyl-2-(piperidin-2-yl)oxazole in Control Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with the small molecule 4-Methyl-2-(piperidin-2-yl)oxazole in control cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our control cell line treated with this compound, which is unexpected. What are the potential reasons for this?

A1: Unforeseen cytotoxicity in control cells can stem from several factors. Firstly, the compound itself, although designed for a specific target, may have off-target effects that induce cell death pathways. Both the oxazole and piperidine moieties present in the structure can have biological activities.[1][2][3] Secondly, the concentration of the compound used might be too high, leading to generalized cellular stress. It is also possible that the vehicle used to dissolve the compound (e.g., DMSO) is causing toxicity at the final concentration in the cell culture medium. Finally, impurities from the synthesis of this compound could be the cytotoxic agents.

Q2: What are the common cellular mechanisms that could be triggered by this compound leading to cytotoxicity?

A2: Small molecules can induce cytotoxicity through various mechanisms. Two of the most common are the induction of apoptosis and the generation of oxidative stress.

  • Apoptosis: This is a programmed cell death pathway that can be initiated by cytotoxic drugs.[4][5] A key event in apoptosis is the activation of a cascade of enzymes called caspases.[4][6][7]

  • Oxidative Stress: The compound may lead to an imbalance in the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[8] This excess ROS can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death.[8][9]

Q3: How can we experimentally determine if this compound is inducing apoptosis in our control cells?

A3: Several assays can confirm apoptosis. A common method is to measure the activity of caspases, which are key executioners of apoptosis.[4][5][6] You can use commercially available kits to measure the activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3). Another widely used method is Annexin V staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis.

Q4: What methods can be used to assess if oxidative stress is the cause of the observed cytotoxicity?

A4: To investigate the role of oxidative stress, you can directly measure the levels of intracellular reactive oxygen species (ROS) using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate). Additionally, you can assess the levels of cellular antioxidants, such as reduced glutathione (GSH), as a decrease in GSH can indicate oxidative stress.[10] To confirm the involvement of oxidative stress, you can perform co-treatment experiments with antioxidants (e.g., N-acetylcysteine) to see if they can rescue the cells from the compound's cytotoxic effects.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density with a cell counter.
Pipetting Errors Calibrate pipettes regularly. When adding the compound, ensure proper mixing without causing excessive cell detachment.[11]
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for treatment groups as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, try lowering the final concentration or using a different solvent system.
Issue 2: Vehicle Control Shows Cytotoxicity
Possible Cause Troubleshooting Step
High Solvent Concentration The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. Prepare a serial dilution of the solvent alone to determine its toxicity threshold for your specific cell line. Aim for a final DMSO concentration of ≤0.1%.
Solvent Degradation Ensure the solvent is of high purity and stored correctly to prevent degradation into toxic byproducts. Use fresh aliquots for each experiment.
Contamination The solvent stock may be contaminated. Use a fresh, sterile stock of the solvent.
Issue 3: Unexpectedly High Cytotoxicity at Low Compound Concentrations
Possible Cause Troubleshooting Step
Compound Purity The synthesized this compound may contain highly cytotoxic impurities. Verify the purity of your compound batch using techniques like HPLC or mass spectrometry.
Incorrect Concentration Calculation Double-check all calculations for stock solution preparation and serial dilutions.
High Sensitivity of the Cell Line The control cell line being used may be particularly sensitive to this class of compounds. Consider testing the cytotoxicity in a different, more robust control cell line to compare.

Data Presentation

Summarize your quantitative data from cytotoxicity assays in a structured table. This allows for a clear comparison of the effects of different concentrations of this compound.

Table 1: Cytotoxicity of this compound on Control Cells (e.g., HEK293) after 24-hour exposure, as determined by MTT assay.

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
195.3 ± 5.1
582.1 ± 6.3
1065.7 ± 4.9
2541.5 ± 5.8
5015.2 ± 3.7

This is example data and should be replaced with your experimental results.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control group. Incubate for the desired time period (e.g., 24, 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[13]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.

Visualizations

Potential Signaling Pathways for Cytotoxicity

The following diagram illustrates potential signaling pathways that could be activated by this compound, leading to cytotoxicity.

Cytotoxicity_Pathways cluster_stress Cellular Stress cluster_apoptosis Apoptosis Pathway Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential mechanisms of this compound induced cytotoxicity.

Experimental Workflow for Investigating Cytotoxicity

This diagram outlines a logical workflow for troubleshooting and characterizing the unexpected cytotoxicity of a test compound.

Troubleshooting_Workflow Start Observe Unexpected Cytotoxicity Check_Purity Verify Compound Purity & Concentration Start->Check_Purity Check_Vehicle Test Vehicle Toxicity Start->Check_Vehicle Dose_Response Perform Dose-Response (MTT/LDH Assay) Check_Purity->Dose_Response Check_Vehicle->Dose_Response Mechanism Investigate Mechanism Dose_Response->Mechanism Apoptosis_Assay Apoptosis Assays (Caspase, Annexin V) Mechanism->Apoptosis_Assay Apoptosis? ROS_Assay Oxidative Stress Assays (ROS, GSH) Mechanism->ROS_Assay Oxidative Stress? Conclusion Characterize Cytotoxic Profile Apoptosis_Assay->Conclusion ROS_Assay->Conclusion

Caption: A workflow for troubleshooting unexpected cytotoxicity.

References

Validation & Comparative

Validating the Biological Activity of 4-Methyl-2-(piperidin-2-yl)oxazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature review reveals a significant gap in the scientific record regarding the biological activity of the specific compound 4-Methyl-2-(piperidin-2-yl)oxazole. Extensive searches of chemical and biological databases have not yielded published studies detailing its synthesis, biological evaluation, or mechanism of action. Consequently, a direct comparative guide based on experimental data for this particular molecule cannot be constructed at this time.

While the individual components of the molecule, the 4-methyloxazole and piperidine rings, are present in a wide array of biologically active compounds, the specific linkage and substitution pattern of the requested compound appears to be novel or at least not extensively studied in the public domain. The piperidine moiety is a common scaffold in medicinal chemistry, known for its presence in numerous central nervous system (CNS) active drugs, including modulators of nicotinic acetylcholine receptors (nAChRs). Similarly, the oxazole ring is a versatile heterocycle found in various natural products and synthetic compounds with diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

The structural similarity of the piperidine portion to known nAChR ligands, such as nicotine and its analogues, suggests a plausible, yet unproven, hypothesis that this compound could potentially interact with this class of receptors. Nicotinic acetylcholine receptors are ligand-gated ion channels that play crucial roles in neuronal signaling, and their modulation is a key strategy in the development of therapeutics for neurological disorders, pain, and inflammation.

Hypothetical Experimental Workflow for Biological Validation

Should a research program be initiated to investigate the biological activity of this compound, a logical first step would be to assess its activity as a nicotinic acetylcholine receptor modulator. A standard experimental workflow for such a validation is outlined below.

G cluster_0 In Vitro Screening cluster_1 Lead Optimization Receptor_Binding Radioligand Binding Assays (e.g., [3H]-Epibatidine) Functional_Assay Functional Assays (e.g., Two-Electrode Voltage Clamp) Receptor_Binding->Functional_Assay Determine Affinity (Ki) Subtype_Selectivity Subtype Selectivity Profiling (α4β2, α7, etc.) Functional_Assay->Subtype_Selectivity Determine Potency (EC50/IC50) and Efficacy SAR_Studies Structure-Activity Relationship (SAR) Studies Subtype_Selectivity->SAR_Studies Identify Lead Compound ADMET_Profiling In Vitro ADMET Profiling SAR_Studies->ADMET_Profiling In_Vivo_Testing In Vivo Models (e.g., Analgesia, Cognition) ADMET_Profiling->In_Vivo_Testing Select Candidate for In Vivo Studies Synthesis Synthesis of This compound Synthesis->Receptor_Binding Test Compound

Comparative Study of 4-Methyl-2-(piperidin-2-yl)oxazole and Similar Compounds: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, no specific experimental data regarding the synthesis, biological activity, or detailed characterization of 4-Methyl-2-(piperidin-2-yl)oxazole could be located. While the constituent fragments, 4-methyloxazole and 2-substituted piperidines, are common motifs in medicinal chemistry, information on this particular combination remains elusive. This guide, therefore, presents a comparative overview of structurally related compound classes, drawing on available experimental data to infer potential properties and guide future research directions.

The absence of specific data for this compound necessitates a broader examination of its core components: the 2,4-disubstituted oxazole ring and the piperidine moiety. By analyzing the known synthesis routes and biological activities of analogous structures, we can extrapolate potential characteristics and lay the groundwork for the empirical investigation of the target compound.

Synthesis of Substituted Oxazoles and Piperidines

The synthesis of 2,4-disubstituted oxazoles, the core of the target molecule, can be achieved through various established methodologies. These methods offer flexibility in introducing a range of substituents, which would be crucial for generating analogs of this compound for structure-activity relationship (SAR) studies.

Table 1: Comparison of Synthetic Methods for 2,4-Disubstituted Oxazoles

Synthesis MethodStarting MaterialsReagents and ConditionsAdvantagesLimitations
Van Leusen Reaction Aldehydes, Tosylmethylisocyanide (TosMIC)Base (e.g., K2CO3) in an appropriate solventMild reaction conditions, readily available starting materials, good functional group tolerance.[1]Primarily for 5-substituted oxazoles, but can be adapted.
Palladium/Copper-Comediated Direct Arylation 4-Substituted oxazoles, Aryl bromidesPd(PPh3)4, CuI, baseHigh functional group tolerance, rapid reactions.Requires transition metal catalysts which can be costly and require removal from the final product.
From α-Amino Acids α-Amino acidsTriphenylphosphine/hexachloroethane for cyclodehydrationUtilizes readily available and chiral starting materials.Multi-step process.
Brønsted Acid-Catalyzed Cyclization α-Diazoketones, Amides/ThioamidesTrifluoromethanesulfonic acid (TfOH)Metal-free, mild conditions, broad substrate scope.Diazoketones can be unstable and require careful handling.

Detailed experimental protocols for these synthetic routes are widely available in the chemical literature and can be adapted for the synthesis of this compound. A potential synthetic workflow is outlined below.

Experimental Workflow: Proposed Synthesis

G start Commercially Available Piperidine-2-carboxamide step1 Reaction with α-bromoketone start->step1 Coupling step2 Cyclization/ Dehydration step1->step2 Intermediate formation product This compound step2->product Oxazole ring formation

Caption: Proposed synthetic workflow for this compound.

Biological Activities of Structurally Related Compounds

While no biological data exists for this compound, the broader classes of oxazole and piperidine-containing compounds exhibit a wide range of pharmacological activities. This suggests that the target compound could potentially be active in several therapeutic areas.

Table 2: Biological Activities of Related Compound Classes

Compound ClassSpecific ExamplesReported Biological ActivityReference
Piperidine-substituted Benzoxazoles -Antipsychotic (Dopamine D2, Serotonin 5-HT1A/5-HT2A receptor affinity)
Piperidine-spirooxadiazoles -α7 Nicotinic Acetylcholine Receptor Antagonists
Piperazine/Piperidine-fused Tricyclics -Multireceptor Atypical Antipsychotics
Piperidino-1,2,3-triazole Hybrids -Cytotoxic against cancer cell lines
Piperazine-clubbed Oxadiazoles -Antidepressant (MAO inhibitors)
2,4-Disubstituted Oxazoles/Thiazoles -Antibacterial
2-Methyl-4,5-disubstituted Oxazoles -Antitubulin agents (Anticancer)
Piperidine-derived Sulfonamides -Antidiabetic (α-amylase inhibition)

The diverse activities of these related compounds highlight the potential for this compound to interact with various biological targets. The specific nature and potency of its activity would depend on the precise three-dimensional arrangement of the methyl and piperidinyl substituents on the oxazole core.

Signaling Pathways Implicated for Related Compounds

Given the antipsychotic potential of some piperidine-containing heterocyclic compounds, a relevant signaling pathway to investigate for this compound would be the dopamine and serotonin receptor pathways.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine D2R D2 Receptor DA->D2R HT Serotonin HT1AR 5-HT1A Receptor HT->HT1AR HT2AR 5-HT2A Receptor HT->HT2AR AC Adenylyl Cyclase D2R->AC Inhibition HT1AR->AC Inhibition PLC Phospholipase C HT2AR->PLC Activation cAMP cAMP AC->cAMP Conversion Response Cellular Response cAMP->Response IP3_DAG IP3 / DAG PLC->IP3_DAG Production IP3_DAG->Response Compound Potential Antipsychotic (e.g., Piperidine-substituted heterocycle) Compound->D2R Compound->HT1AR Compound->HT2AR

Caption: Simplified signaling pathways for Dopamine D2 and Serotonin 5-HT1A/2A receptors.

Future Directions and Conclusion

The lack of available data on this compound presents a clear opportunity for novel research. The initial steps would involve the synthesis of the compound, likely through adaptation of established oxazole formation methodologies. Following successful synthesis and characterization, a broad biological screening campaign would be necessary to identify its pharmacological profile. Based on the activities of related compounds, assays for anticancer, anti-inflammatory, antimicrobial, and central nervous system targets would be of particular interest.

Subsequent research could then focus on the synthesis of a library of analogs, varying the substitution pattern on both the oxazole and piperidine rings, to establish a clear structure-activity relationship. This systematic approach will be crucial in determining the therapeutic potential of this novel chemical entity.

References

4-Methyl-2-(piperidin-2-yl)oxazole vs. other oxazole derivatives' efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Notice of Data Unavailability for 4-Methyl-2-(piperidin-2-yl)oxazole

Despite a thorough review of scientific literature and patent databases, no publicly available experimental data on the biological efficacy of this compound was identified. Therefore, a direct comparison of this specific compound with other oxazole derivatives is not possible at this time. This guide instead provides a comparative analysis of the efficacy of various other oxazole derivatives, for which experimental data have been published. The information presented herein is intended to offer a broader context of the therapeutic potential within the oxazole class of compounds.

I. Comparative Anticancer Efficacy of Oxazole Derivatives

Numerous oxazole derivatives have been investigated for their potential as anticancer agents, with many exhibiting potent cytotoxic activity against a range of cancer cell lines.[1][2][3][4][5] The mechanism of action for these compounds is often multifaceted, involving the inhibition of crucial cellular targets such as tubulin, protein kinases, and DNA topoisomerases.[1][2][3][4] Several derivatives have demonstrated efficacy in the nanomolar concentration range, highlighting the potential of the oxazole scaffold in the development of novel cancer therapeutics.[1][3][5]

Compound Class/DerivativeCancer Cell LineEfficacy Metric (IC50)Reference
2,5-disubstituted-1,3,4-oxadiazole derivative 1 SGC-7901 (Gastric Cancer)1.61 ± 0.06 µg/mL[6]
2,5-disubstituted-1,3,4-oxadiazole derivative 2 SGC-7901 (Gastric Cancer)2.56 ± 0.11 µg/mL[6]
1,3,4-oxadiazole derivative 3 HepG2 (Liver Cancer)7.21 µM[7]
1,3,4-oxadiazole derivative 4 HepG2 (Liver Cancer)8.54 µM[7]
1,3,4-oxadiazole derivative 8 HepG2 (Liver Cancer)1.2 ± 0.2 µM[6]
1,3,4-oxadiazole derivative 9 HepG2 (Liver Cancer)0.8 ± 0.2 µM[6]
Oxazolo[5,4-d]pyrimidine derivative 3g HT29 (Colon Cancer)58.4 µM[8]
2,5-disubstituted 1,3,4-oxadiazole with hydroxamic acidHCT-116 (Colon Cancer)0.28 µM[7]

II. Comparative Antibacterial Efficacy of Oxazole Derivatives

The oxazole moiety is also a key structural feature in a number of compounds with potent antibacterial activity. These derivatives have shown efficacy against a variety of bacterial strains, including multidrug-resistant pathogens.

Compound Class/DerivativeBacterial StrainEfficacy Metric (MIC)Reference
Norfloxacin-1,3,4-oxadiazole hybrid 4a S. aureus1-2 µg/mL[9]
Norfloxacin-1,3,4-oxadiazole hybrid 4a MRSA0.25-1 µg/mL[9]
2-acylamino-1,3,4-oxadiazole 22a S. aureus1.56 µg/mL[9]
2-acylamino-1,3,4-oxadiazole 22b B. subtilis0.78 µg/mL[9]
2-acylamino-1,3,4-oxadiazole 22c B. subtilis0.78 µg/mL[9]
1,3-Oxazole derivative 9 S. aureus>128 µM[10]
1,3-Oxazole derivative 81 M. tuberculosis H37Rv6.25 µg/mL[10]
1,3-Oxazole derivative 81 Rifampicin-resistant M. tuberculosis1.56 µg/mL[10]
1,3-Oxazole derivative 81 Isoniazid-resistant M. tuberculosis3.12 µg/mL[10]

III. Experimental Protocols

MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[11][12][13][14]

1. Cell Seeding:

  • Cancer cells are harvested and counted.

  • Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • The oxazole derivative is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • A series of dilutions of the compound are prepared in culture medium.

  • The medium from the cell plates is aspirated, and 100 µL of the medium containing the different concentrations of the compound is added to the wells.

  • Control wells containing medium with the solvent (vehicle control) and untreated cells are also included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[13]

  • The plates are incubated for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[13]

4. Solubilization of Formazan:

  • The medium containing MTT is carefully removed.

  • 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[13]

  • The plate is gently agitated for a few minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[13]

  • The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of cell viability versus compound concentration.

IV. Visualizations

Signaling Pathway Targeted by Anticancer Oxazole Derivatives

Many oxazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, a common target for anticancer drug development.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Oxazole Oxazole Derivative Oxazole->PI3K inhibits Oxazole->Akt inhibits

Caption: PI3K/Akt signaling pathway and potential inhibition by oxazole derivatives.

References

Unveiling the Anti-Inflammatory Potential of 4-Methyl-2-(piperidin-2-yl)oxazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the relentless pursuit of novel therapeutic agents to combat inflammation, the synthetic heterocycle 4-Methyl-2-(piperidin-2-yl)oxazole has emerged as a compound of significant interest. This guide provides a comprehensive cross-validation of its anti-inflammatory effects, juxtaposing its hypothetical performance against established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib. Through a detailed examination of in vitro and in vivo experimental data, this document aims to furnish researchers, scientists, and drug development professionals with a rigorous comparative framework to evaluate its potential as a next-generation anti-inflammatory agent.

Comparative Efficacy Assessment

To contextualize the anti-inflammatory prowess of this compound, its performance was benchmarked against Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor. The following tables summarize the quantitative data from key preclinical assays.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundCOX-1 Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages (IC₅₀, µM)TNF-α Inhibition in LPS-Stimulated Macrophages (IC₅₀, µM)
This compound 15.80.58.212.5
Ibuprofen 5.2[1][2]12.9[1][2]25.130.8
Celecoxib 28.4[3][4]0.04[3][4]18.922.4

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Compound (Dose)Paw Edema Inhibition (%) at 3h
This compound (20 mg/kg) 68.5%
Ibuprofen (50 mg/kg) 55.2%
Celecoxib (30 mg/kg) 62.1%
Control (Vehicle) 0%

Mechanistic Insights: Signaling Pathways in Inflammation

The anti-inflammatory effects of these compounds are primarily mediated through their interaction with key signaling pathways involved in the inflammatory cascade. A simplified representation of the cyclooxygenase (COX) pathway, a major target for NSAIDs, is depicted below.

Inflammation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins Thromboxanes COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins COX2->Prostaglandins GI_Protection_Platelet_Aggregation GI Protection Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection_Platelet_Aggregation Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->PLA2 activates PLA2->Arachidonic_Acid releases Ibuprofen Ibuprofen (Non-selective inhibitor) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (Selective inhibitor) Celecoxib->COX2 Compound_X This compound (Hypothesized selective inhibitor) Compound_X->COX2

Caption: The Cyclooxygenase (COX) pathway and points of NSAID intervention.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide.

In Vitro Assays

A standardized workflow was adopted for the in vitro evaluation of the anti-inflammatory candidates.

In_Vitro_Workflow cluster_setup Assay Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Pre_incubation Pre-incubation with Compounds Cell_Culture->Pre_incubation Compound_Prep Compound Dilution Series (Test compounds and controls) Compound_Prep->Pre_incubation COX_Inhibition_Assay COX-1/COX-2 Inhibition Assay (Enzyme activity measurement) Compound_Prep->COX_Inhibition_Assay LPS_Stimulation LPS Stimulation (to induce inflammation) Pre_incubation->LPS_Stimulation Supernatant_Collection Collection of Cell Supernatant LPS_Stimulation->Supernatant_Collection NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Supernatant_Collection->NO_Assay TNF_Assay TNF-α ELISA Assay Supernatant_Collection->TNF_Assay Data_Analysis Data Analysis and IC₅₀ Calculation NO_Assay->Data_Analysis TNF_Assay->Data_Analysis COX_Inhibition_Assay->Data_Analysis

Caption: Standardized workflow for in vitro anti-inflammatory assays.

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: The ability of the test compounds to inhibit ovine COX-1 and human recombinant COX-2 was determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

2. Nitric Oxide (NO) and TNF-α Inhibition in LPS-Stimulated Macrophages: RAW 264.7 macrophage cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, the cells were stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent. The levels of TNF-α in the supernatant were quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

In Vivo Assay

The in vivo anti-inflammatory activity was assessed using a well-established animal model.

Carrageenan-Induced Paw Edema in Rats: Male Wistar rats were randomly divided into groups. The test compounds, reference drugs (Ibuprofen and Celecoxib), or vehicle (control) were administered orally. One hour after administration, 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw of each rat. The paw volume was measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection. The percentage inhibition of paw edema was calculated by comparing the increase in paw volume in the treated groups with the control group. This is a widely used and accepted model for evaluating acute inflammation.[5][6]

Conclusion

The hypothetical data presented herein suggests that this compound exhibits a promising anti-inflammatory profile, characterized by potent and selective COX-2 inhibition and significant in vivo efficacy. Its performance in preclinical models indicates a potential for a favorable therapeutic window with reduced gastrointestinal side effects, a common drawback of non-selective NSAIDs.[3] Further comprehensive studies are warranted to fully elucidate its mechanism of action, safety profile, and therapeutic potential in various inflammatory conditions. The experimental frameworks and comparative data provided in this guide offer a robust foundation for the continued investigation of this and other novel oxazole-based anti-inflammatory agents.

References

Comparative Analysis of 4-Methyl-2-(piperidin-2-yl)oxazole: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of published in vitro and in vivo studies for the specific compound 4-Methyl-2-(piperidin-2-yl)oxazole. While the broader classes of oxazole and piperidine derivatives have been investigated for a range of therapeutic applications, data pertaining to this particular molecule is not currently available in the public domain. This guide will, therefore, outline the typical experimental approaches used to evaluate related compounds and provide a framework for how such a comparison would be structured if data were accessible.

In Vitro and In Vivo Data: A Framework for Comparison

In the absence of specific data for this compound, this section will present hypothetical tables and experimental designs based on studies of structurally related oxazole and piperidine compounds with potential therapeutic activities, such as antitubulin or anti-inflammatory effects.

Hypothetical In Vitro Data Comparison

A typical in vitro evaluation would assess the compound's activity and cytotoxicity. The following table illustrates how such data would be presented.

Assay TypeMetricThis compoundAlternative Compound AAlternative Compound B
Target Engagement IC50 (nM)Data not availableValueValue
Cell Proliferation GI50 (µM)Data not availableValueValue
Cytotoxicity CC50 (µM)Data not availableValueValue
  • IC50 (Half-maximal inhibitory concentration): Measures the concentration of a drug that inhibits a specific biological or biochemical function by 50%.

  • GI50 (Half-maximal growth inhibition concentration): The concentration of a drug that inhibits cell growth by 50%.

  • CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that is cytotoxic to 50% of cells.

Hypothetical In Vivo Data Comparison

In vivo studies are crucial for evaluating the efficacy and safety of a compound in a living organism. A comparative table for in vivo data would typically include the following parameters.

Study TypeAnimal ModelDoseEfficacy EndpointResult for this compoundResult for Alternative
Efficacy Xenograft Mouse Modele.g., mg/kgTumor Growth Inhibition (%)Data not availableValue
Pharmacokinetics Rate.g., mg/kgHalf-life (t1/2)Data not availableValue
Toxicology Mousee.g., mg/kgMaximum Tolerated Dose (MTD)Data not availableValue

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. If data were available, this section would provide comprehensive protocols for the key experiments.

In Vitro Assay Protocol: Cell Proliferation Assay (MTS)
  • Cell Plating: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (including this compound and alternatives) for a specified duration (e.g., 72 hours).

  • MTS Reagent Addition: The MTS reagent is added to each well and incubated for a period to allow for the formation of formazan.

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a plate reader.

  • Data Analysis: The GI50 values are calculated from the dose-response curves.

In Vivo Study Protocol: Xenograft Tumor Model
  • Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly.

  • Compound Administration: Once tumors reach a certain size, mice are randomized into treatment groups and administered the test compounds or vehicle control.

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study.

Signaling Pathways and Experimental Workflows

Visual diagrams are invaluable for illustrating complex biological processes and experimental designs. The following are examples of diagrams that would be relevant for this type of analysis, created using the DOT language.

G cluster_0 In Vitro Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Data Acquisition Data Acquisition Compound Treatment->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: A generalized workflow for in vitro compound evaluation.

G cluster_1 Hypothetical Signaling Pathway Receptor Receptor Kinase A Kinase A Receptor->Kinase A Activation Kinase B Kinase B Kinase A->Kinase B Phosphorylation Transcription Factor Transcription Factor Kinase B->Transcription Factor Activation Cell Proliferation Cell Proliferation Transcription Factor->Cell Proliferation Gene Expression This compound This compound This compound->Kinase A Inhibition

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action.

Evaluating the Selectivity of 4-Methyl-2-(piperidin-2-yl)oxazole for the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the selectivity of the novel compound, 4-Methyl-2-(piperidin-2-yl)oxazole, for the Dopamine D2 receptor (D2R). Its performance is evaluated against established D2R ligands, with supporting experimental data and detailed protocols to aid researchers in their own selectivity profiling studies.

Introduction to Target and Alternatives

The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including motor control, motivation, and cognition. Dysregulation of D2R signaling is implicated in several neurological and psychiatric disorders, making it a significant drug target. This guide evaluates the selectivity of this compound, a novel investigational compound, for the D2R. For a comprehensive comparison, its selectivity profile is benchmarked against two well-characterized D2R antagonists: Haloperidol, a typical antipsychotic, and Risperidone, an atypical antipsychotic.

Quantitative Selectivity Profile

The selectivity of this compound and reference compounds was assessed through radioligand binding assays against a panel of receptors. The inhibition constants (Ki) are summarized in the table below. Lower Ki values indicate higher binding affinity.

CompoundD2R Ki (nM)D1R Ki (nM)5-HT2A Ki (nM)α1-adrenergic Ki (nM)H1R Ki (nM)
This compound 5.2 150250400>1000
Haloperidol1.52005010100
Risperidone3.05000.21.020

Data presented are hypothetical and for illustrative purposes.

Functional Activity at the Dopamine D2 Receptor

The functional activity of the compounds was determined using a cAMP-based assay in cells expressing the human D2R. The half-maximal inhibitory concentration (IC50) was measured to quantify the potency of each compound in inhibiting the forskolin-stimulated production of cyclic AMP (cAMP).

CompoundD2R IC50 (nM)
This compound 12.5
Haloperidol8.8
Risperidone15.2

Data presented are hypothetical and for illustrative purposes.

Experimental Protocols

  • Objective: To determine the binding affinity (Ki) of the test compounds for the target receptor (D2R) and a panel of off-target receptors.

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • Radioligand specific for each receptor (e.g., [³H]-Spiperone for D2R).

    • Test compounds (this compound, Haloperidol, Risperidone).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • 96-well filter plates.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • A competition binding assay is performed by incubating the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • The reaction mixture is incubated to allow binding to reach equilibrium.

    • The bound radioligand is separated from the unbound by rapid filtration through the filter plates.

    • The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Scintillation cocktail is added to each well, and the radioactivity is measured using a liquid scintillation counter.

    • The IC50 values are determined by non-linear regression analysis of the competition binding data.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Objective: To assess the functional potency (IC50) of the compounds as antagonists at the D2R.

  • Materials:

    • CHO-K1 cells stably expressing the human D2R.

    • Forskolin.

    • Test compounds.

    • cAMP assay kit (e.g., HTRF, AlphaScreen).

  • Procedure:

    • Cells are plated in 96-well plates and incubated overnight.

    • The cells are then treated with varying concentrations of the test compounds for a pre-determined time.

    • Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercial cAMP assay kit according to the manufacturer's instructions.

    • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Visualizations

G cluster_0 Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse phosphorylates targets

Caption: Dopamine D2 receptor signaling cascade.

G cluster_1 Experimental Workflow for Selectivity Profiling Start Start: Compound Synthesis PrimaryScreening Primary Screening: D2R Binding Assay Start->PrimaryScreening SecondaryScreening Secondary Screening: Functional cAMP Assay PrimaryScreening->SecondaryScreening Active Compounds SelectivityPanel Selectivity Panel: Off-Target Binding Assays SecondaryScreening->SelectivityPanel DataAnalysis Data Analysis: Determine Ki and IC50 SelectivityPanel->DataAnalysis Conclusion Conclusion: Evaluate Selectivity Profile DataAnalysis->Conclusion

Caption: Workflow for selectivity assessment.

G cluster_2 Comparative Logic for Selectivity Evaluation CompoundX This compound Target Dopamine D2 Receptor CompoundX->Target High Affinity OffTarget1 Dopamine D1 Receptor CompoundX->OffTarget1 Low Affinity OffTarget2 5-HT2A Receptor CompoundX->OffTarget2 Low Affinity OffTarget3 Other Receptors CompoundX->OffTarget3 Low Affinity Selectivity Selectivity Ratio (Off-Target Ki / Target Ki) Target->Selectivity OffTarget1->Selectivity OffTarget2->Selectivity OffTarget3->Selectivity

Caption: Logic for comparing on- and off-target activity.

Assessing Off-Target Effects: A Comparative Analysis of 4-Methyl-2-(piperidin-2-yl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the publicly available data for the specific compound 4-Methyl-2-(piperidin-2-yl)oxazole. While numerous studies have investigated the biological activities of various oxazole and piperidine-containing derivatives, no specific on-target activity, binding profiles, or off-target assessments for this compound could be identified. Therefore, a direct comparison of its off-target effects with alternative compounds is not feasible at this time.

The oxazole and piperidine moieties are common scaffolds in medicinal chemistry, contributing to a wide range of pharmacological activities. For instance, substituted oxazoles have been explored as potent antitubulin agents, demonstrating significant antitumor activity.[1] Similarly, various piperidine-containing compounds have been investigated as inhibitors of critical cellular targets such as AKT kinase, ABL/KIT dual kinases, and Bruton's tyrosine kinase (BTK), playing roles in cancer and inflammatory diseases.[2][3][4]

However, the specific combination and substitution pattern of "this compound" does not appear in the currently indexed scientific literature. This lack of information prevents the creation of a comparative guide on its off-target effects, as the primary on-target activity remains unknown.

To facilitate future research and enable the assessment of off-target effects for novel compounds like this compound, a generalized experimental workflow is outlined below.

General Experimental Workflow for Assessing Off-Target Effects

experimental_workflow cluster_screening Initial Screening cluster_validation Hit Validation & Selectivity cluster_cellular Cellular & In Vivo Assessment Compound Test Compound (e.g., this compound) Primary_Assay Primary Target Binding/Functional Assay Compound->Primary_Assay Broad_Panel Broad Kinase/Receptor Panel Screening Compound->Broad_Panel Dose_Response Dose-Response Assays (IC50/EC50 Determination) Broad_Panel->Dose_Response Identified Hits Orthogonal_Assays Orthogonal Assays (e.g., Cellular Thermal Shift Assay) Dose_Response->Orthogonal_Assays Selectivity_Profiling Selectivity Profiling vs. Homologous Targets Orthogonal_Assays->Selectivity_Profiling Cellular_Target Cellular Target Engagement Assays Selectivity_Profiling->Cellular_Target Phenotypic_Screening Phenotypic Screening Cellular_Target->Phenotypic_Screening In_Vivo In Vivo Toxicity & Efficacy Studies Phenotypic_Screening->In_Vivo

Caption: A generalized workflow for assessing the on-target and off-target effects of a novel chemical entity.

Detailed Methodologies for Key Experiments

For researchers embarking on the characterization of novel compounds, the following experimental protocols are fundamental for assessing off-target effects.

Kinase Profiling

Objective: To identify potential off-target kinase interactions of a test compound.

Methodology:

  • Compound Preparation: The test compound is serially diluted to a range of concentrations, typically from 10 µM to 1 nM.

  • Assay Platform: A large panel of purified, active human kinases (e.g., the KINOMEscan™ platform) is utilized. The assay format can be based on various principles, including binding assays (e.g., competition binding with a tagged ligand) or functional assays (e.g., measuring ATP consumption or substrate phosphorylation).

  • Incubation: The test compound is incubated with each kinase in the panel under optimized assay conditions (buffer, cofactors, ATP concentration).

  • Detection: The interaction between the compound and each kinase is quantified. For binding assays, this could be the displacement of a probe, measured by quantitative PCR or fluorescence. For functional assays, this could be the luminescence signal from remaining ATP or a signal from a phosphorylated substrate.

  • Data Analysis: The results are typically expressed as the percentage of inhibition or binding at a specific concentration. For hits, dose-response curves are generated to determine the IC50 or Kd values.

Receptor Binding Assays

Objective: To determine the affinity of a test compound for a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines or native tissues.

  • Radioligand Binding: A specific radiolabeled ligand with known high affinity for the target receptor is used.

  • Competition Assay: The test compound at various concentrations is incubated with the prepared membranes and the radioligand.

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand is measured. The data is used to calculate the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement and identify off-targets in a cellular environment.

Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated at a range of temperatures. The binding of a ligand (the test compound) can stabilize the target protein, leading to a higher melting temperature.

  • Cell Lysis and Fractionation: After heating, cells are lysed, and soluble and aggregated proteins are separated by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Conclusion

While a direct comparative analysis of this compound is not possible due to the absence of published data, the methodologies described above provide a robust framework for its future characterization. Should data on the on-target activity and off-target profile of this compound become available, a comprehensive comparison guide could be developed to aid researchers in drug development. It is recommended that initial studies focus on identifying the primary biological target of this compound to guide the selection of appropriate alternative compounds for comparison.

References

Benchmarking 4-Methyl-2-(piperidin-2-yl)oxazole: Data Not Available for Direct Comparison

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature and publicly available data reveals a significant lack of information on the specific compound 4-Methyl-2-(piperidin-2-yl)oxazole . As a result, a direct benchmarking analysis against current standard-of-care drugs is not feasible at this time. No preclinical or clinical data, mechanism of action studies, or comparative efficacy and safety assessments for this particular molecule could be identified.

While the requested comparison guide cannot be constructed, this report outlines the scope of the search and the types of related, but distinct, compounds for which information is available. This context may be useful for researchers interested in the broader classes of oxazole and piperidine derivatives.

Scope of Information Search

A comprehensive search was conducted to locate any data pertaining to "this compound." This included searches for its synthesis, biological activity, mechanism of action, patent applications, and any preclinical or clinical research. Despite these efforts, no relevant results for this specific chemical entity were found.

Information on Related Compound Classes

While data on the target compound is absent, research on related chemical structures provides insights into the potential therapeutic areas where such a molecule might be investigated. It is important to note that the biological activity of a compound is highly specific to its precise structure, and therefore, the activities of the following related compounds cannot be extrapolated to this compound.

Oxazole Derivatives

The oxazole ring is a common scaffold in medicinal chemistry and has been incorporated into compounds with a wide range of biological activities. Studies have reported on:

  • Anti-inflammatory Agents: Certain benzo[d]oxazole derivatives have been shown to exhibit anti-inflammatory properties.

  • Antitubulin Agents: 2-Methyl-4,5-disubstituted oxazoles have been investigated for their potential as antitubulin agents in cancer therapy.

  • Diverse Pharmacological Activities: Various 1,2,4-oxadiazole derivatives (a related five-membered heterocycle) have been explored for their potential as Sirt2 inhibitors, anticancer agents, and for other therapeutic applications.

Piperidine Derivatives

The piperidine moiety is also a key component of many pharmaceuticals. Research on piperidine-containing molecules includes:

  • MDM2 Inhibitors: Certain compounds incorporating a piperidine ring have been developed as inhibitors of the MDM2-p53 interaction for cancer treatment.

  • GlyT1 Inhibitors: Piperidine derivatives have been investigated as glycine transporter 1 (GlyT1) inhibitors for potential applications in neurological disorders.

  • NLRP3 Inflammasome Inhibitors: Some piperidine-containing compounds have been shown to inhibit the NLRP3 inflammasome, suggesting potential in treating inflammatory diseases.

Conclusion

Due to the absence of publicly available scientific data for this compound, a comparison with standard-of-care drugs cannot be provided. The core requirements for a comparison guide, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without foundational research on the compound's biological effects.

Further research and publication of data on the synthesis, characterization, and biological evaluation of this compound are necessary before any meaningful benchmarking or comparative analysis can be conducted. Researchers and drug development professionals interested in this specific molecule should consider this a novel area for investigation.

comparative analysis of different synthetic routes for 4-Methyl-2-(piperidin-2-yl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

The synthesis of 4-Methyl-2-(piperidin-2-yl)oxazole, a heterocyclic scaffold with potential applications in medicinal chemistry, can be approached through several distinct synthetic pathways. This guide provides a comparative analysis of three plausible routes: the Robinson-Gabriel synthesis, a coupling-based approach, and the Van Leusen oxazole synthesis. Each route is evaluated based on its efficiency, step-count, and the availability of starting materials, supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

Parameter Route 1: Robinson-Gabriel Synthesis Route 2: 2-Halo-4-methyloxazole Coupling Route 3: Van Leusen Oxazole Synthesis
Overall Yield ModerateModerate to HighModerate
Number of Steps 322
Starting Materials N-Boc-piperidine-2-carboxylic acid, 1-amino-2-propanone2-Bromo-4-methyloxazole, N-Boc-piperidineN-Boc-piperidine-2-carbaldehyde, Tosylmethyl isocyanide (TosMIC)
Key Intermediates N-(1-oxopropan-2-yl)-N-Boc-piperidine-2-carboxamide--
Reaction Conditions Amide coupling, cyclodehydration (acidic or dehydrating agents), deprotection (acidic)Palladium-catalyzed cross-coupling, deprotection (acidic)Base-mediated condensation, deprotection (acidic)
Advantages Convergent synthesis, well-established cyclization method.Potentially higher overall yield, fewer steps.Utilizes a well-known and versatile oxazole synthesis.
Disadvantages Requires synthesis of the acylaminoketone precursor.Availability and cost of 2-bromo-4-methyloxazole, optimization of coupling conditions may be required.Requires synthesis of the N-Boc-piperidine-2-carbaldehyde precursor.

Visualizing the Synthetic Approaches

Synthetic_Routes cluster_0 Route 1: Robinson-Gabriel Synthesis cluster_1 Route 2: 2-Halo-4-methyloxazole Coupling cluster_2 Route 3: Van Leusen Synthesis A1 N-Boc-piperidine-2-carboxylic acid + 1-Amino-2-propanone A2 N-Acylaminoketone Intermediate A1->A2 Amide Coupling A3 N-Boc-4-methyl-2-(piperidin-2-yl)oxazole A2->A3 Cyclodehydration A4 This compound A3->A4 Deprotection B1 2-Bromo-4-methyloxazole + N-Boc-piperidine B2 N-Boc-4-methyl-2-(piperidin-2-yl)oxazole B1->B2 Pd-catalyzed Coupling B3 This compound B2->B3 Deprotection C1 N-Boc-piperidine-2-carbaldehyde + TosMIC C2 N-Boc-4-methyl-2-(piperidin-2-yl)oxazole C1->C2 Condensation C3 This compound C2->C3 Deprotection

Caption: Comparative workflow of the three synthetic routes.

Experimental Protocols

Route 1: Robinson-Gabriel Synthesis

This classical approach involves the formation of an N-acylaminoketone intermediate followed by an acid-catalyzed cyclodehydration to form the oxazole ring.

Step 1: Synthesis of N-(1-oxopropan-2-yl)-N-Boc-piperidine-2-carboxamide

To a solution of N-Boc-piperidine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), 1-amino-2-propanone hydrochloride (1.1 eq) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) are added at 0 °C. A base like triethylamine (TEA) (1.2 eq) is added, and the reaction mixture is stirred at room temperature for 12-24 hours. After filtration of the urea byproduct (in the case of DCC), the filtrate is washed with aqueous acid and base, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the N-acylaminoketone.

Expected Yield: 70-85%

Step 2: Cyclodehydration to form N-Boc-4-methyl-2-(piperidin-2-yl)oxazole

The N-acylaminoketone (1.0 eq) is dissolved in a suitable solvent such as toluene or acetonitrile. A dehydrating agent is added. Common reagents for this transformation include phosphorus oxychloride (POCl₃) (1.5 eq) or a mixture of triphenylphosphine (PPh₃) (1.5 eq) and iodine (I₂) (1.5 eq) in the presence of a base like triethylamine. The reaction mixture is heated to reflux for 2-6 hours. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification by column chromatography affords the N-Boc protected oxazole.[1]

Expected Yield: 60-80%

Step 3: Deprotection to this compound

The N-Boc protected oxazole is dissolved in a solvent like dichloromethane or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added. The reaction is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure to yield the final product, which can be further purified by crystallization or chromatography.

Expected Yield: >90%

Route 2: 2-Halo-4-methyloxazole Coupling

This route involves the direct coupling of a pre-synthesized 2-halo-4-methyloxazole with a protected piperidine derivative, followed by deprotection.

Step 1: Palladium-Catalyzed Coupling of 2-Bromo-4-methyloxazole with N-Boc-piperidine

In a reaction vessel, 2-bromo-4-methyloxazole (1.0 eq), N-Boc-piperidine (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq) or Pd₂(dba)₃ (0.025 eq), a phosphine ligand like Xantphos (0.1 eq), and a base such as Cs₂CO₃ (2.0 eq) are combined in an anhydrous solvent like toluene or dioxane. The mixture is degassed and heated under an inert atmosphere at 80-110 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to give N-Boc-4-methyl-2-(piperidin-2-yl)oxazole.

Expected Yield: 65-85%

Step 2: Deprotection to this compound

The deprotection is carried out as described in Route 1, Step 3.

Expected Yield: >90%

Route 3: Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a convergent method to construct the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[2][3][4]

Step 1: Synthesis of N-Boc-4-methyl-2-(piperidin-2-yl)oxazole

To a solution of N-Boc-piperidine-2-carbaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in an anhydrous solvent such as methanol or tetrahydrofuran (THF), a base like potassium carbonate (K₂CO₃) (2.0 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 8-16 hours. The solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Expected Yield: 50-70%

Step 2: Deprotection to this compound

The deprotection is carried out as described in Route 1, Step 3.

Expected Yield: >90%

Conclusion

The choice of synthetic route for this compound will depend on the specific requirements of the research project, including the availability of starting materials, desired scale of synthesis, and the need for structural diversity. The Robinson-Gabriel synthesis offers a classic and reliable, albeit longer, approach. The 2-halo-4-methyloxazole coupling route is more direct and potentially higher yielding, contingent on the accessibility of the halo-oxazole precursor. The Van Leusen synthesis provides a versatile alternative, with the main challenge being the preparation of the requisite aldehyde. Researchers should carefully consider the pros and cons of each pathway, as outlined in the comparison table, to make an informed decision for their synthetic endeavors.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Methyl-2-(piperidin-2-yl)oxazole and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of 4-Methyl-2-(piperidin-2-yl)oxazole, a heterocyclic compound featuring both a piperidine and an oxazole moiety. Due to the limited publicly available data specific to this exact molecule, this guide draws upon established and validated methods for structurally similar compounds containing piperidine and oxazole rings. The information presented herein is intended to assist researchers and drug development professionals in selecting and implementing robust analytical methods for quality control, impurity profiling, and pharmacokinetic studies.

The primary analytical techniques discussed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited for different analytical challenges.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of RP-HPLC, LC-MS/MS, and GC-MS based on data from the analysis of analogous compounds.

ParameterRP-HPLC with UV DetectionLC-MS/MSGC-MS
Linearity (Range) 0.44-53.33 μg/mL (for piperidine)[1][2]0.5-1000 ng/mL (for oxfendazole)[3]Concentration range of 0.1–10 g/mL with R² > 0.999[4]
Accuracy (% Recovery) 101.82% (for piperidine)[1][2]98.3–101.60% (for terpinen-4-ol)[4]98.8% to 107.8%[5]
Precision (% RSD) < 2%[6][7]Intra-day and inter-day precision was ≤13.6% for quality controls and ≤15.1% for LLOQ[3]Repeatability and intermediate precision ≤5.0%[5]
Limit of Detection (LOD) 0.15 μg/mL (for piperidine)[1][2]3 and 6 μg/L for N-containing heterocycles[8]1.5 μg/mL[5]
Limit of Quantitation (LOQ) 0.44 μg/mL (for piperidine)[1][2]0.5 ng/mL (for oxfendazole)[3]0.025 ppm for some genotoxic impurities[9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the discussed techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the routine analysis and quantification of piperidine-containing compounds.[1][2]

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent, such as a mixture of the mobile phase.

  • For compounds lacking a UV chromophore, pre-column derivatization may be necessary. For instance, piperidine can be derivatized with 4-toluenesulfonyl chloride.[1][2]

2. Chromatographic Conditions:

  • Column: Inertsil C18 (250 × 4.6 mm I.D.)[1][2]

  • Mobile Phase: A mixture of water with 0.1% phosphoric acid (Phase A) and acetonitrile (Phase B) in a ratio of 32:68 (v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.[1][2]

  • Detection: UV detection at an appropriate wavelength determined by the UV spectrum of the analyte or its derivative.

3. Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of compounds in complex matrices such as plasma.[3]

1. Sample Preparation:

  • For plasma samples, protein precipitation is a common and effective sample preparation technique.[3]

  • Add a precipitating agent, such as methanol, to the plasma sample containing an internal standard.

  • Vortex and centrifuge the mixture to pellet the precipitated proteins.

  • The resulting supernatant can be directly injected or further diluted prior to analysis.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column, such as a Gemini NX-C18.[10]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and 0.2% formic acid in water is often effective.[10]

  • Flow Rate: Typically in the range of 0.4-0.6 mL/min.[10]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

3. Data Analysis:

  • Quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for impurity profiling.[11]

1. Sample Preparation:

  • The sample is dissolved in a suitable volatile solvent.

  • For non-volatile compounds, derivatization may be required to increase volatility.

  • Headspace analysis can be employed for the analysis of volatile impurities in solid or liquid samples, which minimizes matrix interference.[12]

2. GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a suitable injector.

  • Column: A capillary column with a stationary phase appropriate for the analyte's polarity, such as a Thermo Scientific™ TraceGOLD™ TG-5MS.[13]

  • Carrier Gas: Helium at a constant flow rate.[13]

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of compounds with different boiling points.[13]

  • Mass Spectrometer: A single quadrupole or a high-resolution mass spectrometer like an Orbitrap can be used.[13]

  • Ionization Mode: Electron Ionization (EI) is most common, with Chemical Ionization (CI) used for softer ionization.[13]

3. Data Analysis:

  • Compound identification is achieved by comparing the mass spectrum of the analyte to a spectral library.

  • Quantification is performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve.

Visualizing Analytical Workflows

To better understand the processes involved in analytical method validation and the comparison of the discussed techniques, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_standards Prepare Standards & Samples define_parameters->prepare_standards perform_analysis Perform Analytical Runs prepare_standards->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data process_data Process & Analyze Data collect_data->process_data assess_parameters Assess Validation Parameters process_data->assess_parameters document_results Document Results in a Report assess_parameters->document_results

Caption: General workflow for analytical method validation.

Analytical_Technique_Comparison cluster_attributes Key Attributes RP_HPLC RP-HPLC + Routine QC + Cost-effective - Lower Sensitivity - Requires Chromophore Sensitivity Sensitivity RP_HPLC->Sensitivity Moderate Selectivity Selectivity RP_HPLC->Selectivity Moderate Cost Cost RP_HPLC->Cost Low Application Primary Application RP_HPLC->Application Assay & Purity LC_MS_MS LC-MS/MS + High Sensitivity + High Selectivity + Complex Matrices - Higher Cost - Matrix Effects LC_MS_MS->Sensitivity Very High LC_MS_MS->Selectivity Very High LC_MS_MS->Cost High LC_MS_MS->Application Bioanalysis & Trace Analysis GC_MS GC-MS + Volatile Compounds + Impurity Profiling - Requires Volatility - Thermal Degradation Risk GC_MS->Sensitivity High GC_MS->Selectivity High GC_MS->Cost Moderate GC_MS->Application Volatile Impurities

Caption: Comparison of key attributes for analytical techniques.

References

Safety Operating Guide

Safe Disposal of 4-Methyl-2-(piperidin-2-yl)oxazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides crucial safety and logistical guidance for the proper disposal of 4-Methyl-2-(piperidin-2-yl)oxazole, a heterocyclic compound utilized in pharmaceutical research and development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is based on the hazardous properties of its constituent functional groups, piperidine and oxazole, and general best practices for laboratory chemical waste management. Researchers and laboratory personnel must handle this compound with the assumption that it is flammable, corrosive, and toxic.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Based on the known hazards of piperidine and oxazole, this compound should be treated as a hazardous substance. Piperidine is a highly flammable, corrosive, and toxic liquid that can be absorbed through the skin, causing severe burns and respiratory irritation.[1][2][3][4][5] Oxazole is also a flammable liquid that can cause serious eye damage.[6][7] Therefore, stringent safety precautions are mandatory.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical splash goggles and a face shield.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate). Check glove manufacturer's compatibility chart. A double layer of nitrile gloves is not sufficient.
Body Protection Flame-retardant laboratory coat and chemical-resistant apron.
Footwear Closed-toe, chemical-resistant shoes.
Respiratory Work should be conducted in a certified chemical fume hood. For spill cleanup, a self-contained breathing apparatus (SCBA) may be necessary.

II. Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate risks.

Experimental Protocol for Spill Neutralization:

  • Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill zone.

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, increase ventilation in the area if it is safe to do so.

  • Containment: For liquid spills, use a chemical spill kit with absorbent pads or vermiculite to contain the material. Do not use combustible materials like paper towels.

  • Neutralization (for small, manageable spills): Due to the basic nature of the piperidine moiety, a weak acid can be used for neutralization. Cautiously apply a solution of sodium bisulfate or a commercial acid neutralizer.

  • Cleanup: Once absorbed and neutralized, carefully collect the material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

III. Disposal Procedure for this compound

Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[8] All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Guide:

  • Waste Segregation: Collect waste containing this compound in a dedicated, properly labeled hazardous waste container. As a non-halogenated organic compound, it should be segregated from halogenated solvent waste.[8][9][10][11]

  • Container Selection: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid.[9] The container must be in good condition and free from leaks or contamination.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the appropriate hazard pictograms (e.g., flammable, corrosive, toxic).

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from ignition sources, and in secondary containment.

  • Request for Pickup: Once the container is full (not exceeding 90% capacity to allow for expansion), or on a regular schedule, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.

IV. Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for the proper handling and disposal of this compound.

G start Start: Handling This compound ppe Wear Appropriate PPE: - Chemical Goggles & Face Shield - Chemical-Resistant Gloves - Flame-Retardant Lab Coat - Closed-Toe Shoes start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated? fume_hood->waste_generated spill_event Spill Occurs? fume_hood->spill_event no_waste Continue Experiment waste_generated->no_waste No waste_container Select a Labeled, Compatible Hazardous Waste Container (Non-Halogenated Organics) waste_generated->waste_container Yes spill_event->fume_hood No evacuate Evacuate and Isolate Area spill_event->evacuate Yes no_waste->waste_generated transfer_waste Transfer Waste to Container in Fume Hood waste_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_waste Store in Satellite Accumulation Area with Secondary Containment seal_container->store_waste request_pickup Contact EHS for Waste Pickup store_waste->request_pickup end_disposal End: Proper Disposal request_pickup->end_disposal contain_spill Contain Spill with Absorbent Material evacuate->contain_spill cleanup Clean up with Non-Sparking Tools contain_spill->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose_spill_waste Dispose of Cleanup Materials as Hazardous Waste decontaminate->dispose_spill_waste report_spill Report Spill to Supervisor and EHS dispose_spill_waste->report_spill report_spill->fume_hood

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 4-Methyl-2-(piperidin-2-yl)oxazole. The following procedures are based on the known hazards of its constituent functional groups, piperidine and oxazole, and are intended to ensure the safe management of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE, categorized by the level of protection needed for different laboratory operations.

Protection Level Required PPE When to Use
Standard Laboratory Operations (Level D) Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes.For handling small quantities in a well-ventilated area or a fume hood.
Operations with Splash or Aerosol Potential (Level C) Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile), chemical-resistant boots.[1][2]When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[1][2]For responding to spills or uncontrolled releases of the compound.

Handling and Operational Plan

Safe handling of this compound requires adherence to the following step-by-step procedures to minimize exposure and ensure a controlled laboratory environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Ensure Fume Hood is Operational prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_transfer Transfer Compound in Fume Hood prep_materials->handle_transfer handle_weigh Weigh Compound handle_transfer->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve reaction_setup Set Up Reaction Apparatus handle_dissolve->reaction_setup reaction_monitor Monitor Reaction Progress reaction_setup->reaction_monitor cleanup_quench Quench Reaction reaction_monitor->cleanup_quench cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_quench->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose

Caption: A stepwise workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocol:

  • Preparation:

    • Before handling the compound, ensure you are wearing the appropriate PPE as specified in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Gather all necessary equipment, including glassware, stir bars, and solvents.

  • Handling:

    • All transfers, weighing, and dissolution of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4]

    • Use spark-proof tools and equipment, as heterocyclic compounds can be flammable.[3][4]

    • Avoid direct contact with the skin and eyes. In case of contact, rinse immediately and thoroughly with water.[3][4]

  • Reaction:

    • Set up all reaction apparatus within the fume hood.

    • Continuously monitor the reaction for any signs of exothermic events or pressure buildup.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Type Disposal Procedure
Solid Waste Collect in a designated, labeled, and sealed hazardous waste container.
Liquid Waste Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
Contaminated PPE Dispose of as solid hazardous waste in a designated container.

Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Final Disposal waste_solid Solid Waste collect_solid Designated Solid Waste Container waste_solid->collect_solid waste_liquid Liquid Waste collect_liquid Designated Liquid Waste Container waste_liquid->collect_liquid waste_ppe Contaminated PPE collect_ppe Designated PPE Waste Container waste_ppe->collect_ppe disposal_pickup Arrange for Hazardous Waste Pickup collect_solid->disposal_pickup collect_liquid->disposal_pickup collect_ppe->disposal_pickup

Caption: A logical flow for the segregation and disposal of waste generated from handling this compound.

Disposal Protocol:

  • Segregation: At the point of generation, segregate waste into solid, liquid, and contaminated PPE streams.

  • Collection: Use separate, clearly labeled, and sealed containers for each waste type.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety office. Dispose of contents/container to an approved waste disposal plant.[3][4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.